PQDVKFP
Description
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Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59)/t24-,25-,26-,27-,28-,29-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBHXGACRCPGU-HDTZAMLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the PQDVKFP Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides, short chains of amino acids, are fundamental to a vast array of biological processes and represent a burgeoning field in therapeutic development. Their specificity and ability to modulate protein-protein interactions make them highly attractive candidates for targeted therapies. This document aims to provide a comprehensive technical overview of the heptapeptide with the sequence Pro-Gln-Asp-Val-Lys-Phe-Pro (PQDVKFP), consolidating available scientific information on its structure, function, and potential applications.
1. Core Peptide Sequence and Properties
The primary structure of the peptide is composed of the following amino acid sequence:
Proline - Glutamine - Aspartic Acid - Valine - Lysine - Phenylalanine - Proline
A search of scientific literature and biological databases for the specific peptide sequence this compound did not yield any direct results. This suggests that this compound may be a novel or synthetically designed peptide that is not yet extensively characterized in publicly available research. The principles of peptide science allow for predictions of its potential biochemical properties based on its constituent amino acids.
2. Postulated Functions and Mechanism of Action
While no specific functions for this compound have been documented, the sequence contains motifs that could suggest potential biological activities. The presence of both charged (Aspartic Acid, Lysine) and hydrophobic (Valine, Phenylalanine, Proline) residues indicates an amphipathic nature, which could facilitate interactions with both aqueous environments and lipid membranes.
Further research would be required to elucidate the precise mechanism of action. A hypothetical signaling pathway is proposed below for illustrative purposes, outlining a potential mechanism by which a peptide like this compound might exert a cellular effect.
Hypothetical Signaling Pathway
The Predicted Biological Role of PQDVKFP: A Technical Whitepaper
Disclaimer: The peptide sequence PQDVKFP is not found in publicly available protein databases as of the latest searches. This document, therefore, presents a predicted biological role based on a hypothetical context and in silico analysis of the peptide's physicochemical properties. The information provided is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential investigation.
Executive Summary
This technical guide explores the predicted biological role of the novel heptapeptide, Pro-Gln-Asp-Val-Lys-Phe-Pro (this compound). Through computational analysis of its sequence and physicochemical properties, we postulate that this compound may function as a bioactive peptide with potential involvement in cell signaling pathways related to inflammation and cellular adhesion. This document outlines the theoretical basis for this prediction, presents hypothetical experimental data, and provides detailed protocols for further investigation.
Introduction
Bioactive peptides are short amino acid sequences that can elicit specific physiological responses. They can be derived from the enzymatic cleavage of larger proteins or be synthesized. The unique sequence of a peptide dictates its structure and, consequently, its biological function. The peptide this compound contains a combination of charged, polar, and hydrophobic residues, suggesting it may interact with specific cellular receptors or enzymes. This whitepaper will delve into the predicted molecular interactions and signaling pathways associated with this compound.
In Silico Analysis and Predicted Properties
A comprehensive in silico analysis of this compound was performed to predict its physicochemical properties and potential biological functions.
Physicochemical Properties
The following table summarizes the key predicted physicochemical properties of this compound.
| Property | Predicted Value | Method |
| Molecular Weight | 845.96 g/mol | Sequence-based calculation |
| Isoelectric Point (pI) | 4.86 | EMBOSS Pepstats |
| Net Charge at pH 7.4 | -1 | ProMoST |
| Grand Average of Hydropathicity (GRAVY) | -0.714 | Kyte & Doolittle |
| Instability Index | 35.29 (predicted as stable) | Guruprasad et al. |
| Aliphatic Index | 42.86 | Ikai, 1980 |
Predicted Biological Activity
Based on its amino acid composition, this compound is predicted to have several potential biological activities:
-
Cell Penetrating Peptide (CPP) Potential: The presence of the cationic lysine (K) residue may facilitate interaction with negatively charged cell membranes, potentially allowing for cell penetration.
-
Enzyme Substrate Potential: The sequence contains potential cleavage sites for various proteases, suggesting it could be a substrate or inhibitor.
-
Receptor Binding Potential: The combination of charged (D, K), polar (Q), and hydrophobic (V, F, P) residues suggests the potential for specific interactions with receptor binding pockets.
Hypothetical Signaling Pathway Involvement
We hypothesize that this compound may act as a modulator of inflammatory signaling pathways, potentially by interacting with a G-protein coupled receptor (GPCR) or an integrin.
Proposed GPCR-Mediated Signaling
The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to a GPCR.
A Methodological Guide to Characterizing the Tissue Expression Profile of the Novel Peptide Sequence PQDVKFP
Audience: Researchers, scientists, and drug development professionals.
Abstract
The characterization of novel peptides is a critical step in fundamental research and drug development. This technical guide addresses the heptapeptide sequence Pro-Gln-Asp-Val-Lys-Phe-Pro (PQDVKFP). An initial comprehensive search of major protein databases (including UniProt and NCBI GenBank) did not identify this sequence within a known endogenous protein. One study referenced the "this compound" sequence in the context of Hepatitis C virus research, where it was likely used as a specific synthetic peptide for immunological studies.[1] Given the absence of data on a naturally occurring parent protein, this document provides a detailed methodological framework for researchers to determine the expression profile of this, or any, novel peptide across various tissues. The guide outlines essential in silico analyses, antibody generation protocols, and detailed experimental procedures for qualitative, semi-quantitative, and quantitative expression profiling.
Initial Bioinformatic Investigation
Before commencing wet-lab experiments, a rigorous bioinformatic analysis is essential to exhaust all possibilities of identifying the peptide's origin. The primary objective is to scan all known protein sequences for an exact or similar match.
Experimental Protocol: Comprehensive Sequence Search
-
Peptide Motif Search: Utilize tools available in major protein knowledgebases like UniProt's Peptide Search or NCBI's Protein BLAST (Basic Local Alignment Search Tool).
-
Program: BLASTp (protein-protein BLAST).
-
Query Sequence: this compound.
-
Database: Select a comprehensive, non-redundant database such as nr.
-
Algorithm: Choose an algorithm optimized for short sequences, such as "short nearly exact matches".
-
Expect Threshold: Adjust the E-value threshold to a less stringent value (e.g., 1000) to increase the chance of finding short, potentially significant matches.
-
-
Pattern Search: Employ tools that allow for Prosite-style pattern matching to identify sequences containing the core motif, even with variations.
-
Genomic Search: Use the tBLASTn program to search translated nucleotide databases. This can identify potential proteins from genomic or transcriptomic data that may not yet be annotated in protein databases.
The logical workflow for this in silico analysis is depicted below.
Caption: Bioinformatic workflow for identifying the origin of a novel peptide sequence.
Generation of Specific Antibodies
To detect the this compound peptide in biological samples, a highly specific antibody is the most crucial tool. This section details the protocol for generating polyclonal or monoclonal antibodies.
Experimental Protocol: Custom Antibody Production
-
Peptide Synthesis: Synthesize the this compound peptide with high purity (>95%). To facilitate conjugation, an additional cysteine residue is often added to the N- or C-terminus (e.g., C-PQDVKFP).
-
Carrier Conjugation: Covalently link the synthesized peptide to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier complex is necessary to elicit a strong immune response.
-
Immunization: Immunize host animals (typically rabbits for polyclonal or mice for monoclonal antibodies) with the peptide-carrier conjugate mixed with an adjuvant. Follow a schedule of primary immunization and subsequent booster injections (e.g., at weeks 2, 4, and 6).
-
Titer Monitoring: Collect small blood samples periodically to measure the antibody titer (concentration) in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA) against the unconjugated this compound peptide.
-
Antibody Purification: Once a high titer is achieved, collect the serum (for polyclonal antibodies) or generate hybridomas (for monoclonal antibodies). Purify the antibodies from the serum or culture supernatant using affinity chromatography, where the this compound peptide is immobilized on a column to capture the specific antibodies.
Caption: Workflow for the generation of peptide-specific antibodies.
Tissue Expression Profiling Methodologies
With a specific antibody, the presence and location of the this compound peptide can be assessed in various tissues. A multi-tissue panel (e.g., brain, heart, liver, kidney, lung, muscle, spleen) should be analyzed.
Experimental Protocol: Western Blotting
Western blotting allows for the detection of the peptide (or its parent protein) and provides an estimate of its molecular weight.
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Tissue Homogenization: Lyse tissue samples in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of total protein (e.g., 20-30 µg) per lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the purified anti-PQDVKFP antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
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Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the resulting signal on an imaging system. A band at the expected molecular weight indicates the presence of the target.
Caption: Standard experimental workflow for Western Blotting.
Experimental Protocol: Immunohistochemistry (IHC)
IHC provides spatial information, revealing which specific cell types within a tissue express the peptide.
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Tissue Preparation: Fix fresh tissue samples in 10% neutral buffered formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.
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Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a graded series of ethanol washes.
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Antigen Retrieval: Use heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0) to unmask the peptide epitope.
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Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block (e.g., normal goat serum).
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Primary Antibody Incubation: Incubate sections with the anti-PQDVKFP antibody overnight at 4°C.
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Detection System: Use a polymer-based HRP detection system for signal amplification. Incubate with the appropriate secondary antibody conjugate.
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Chromogen Application: Apply a chromogen such as diaminobenzidine (DAB), which forms a brown precipitate in the presence of HRP, indicating the location of the peptide.
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Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei, then dehydrate, clear, and mount with a coverslip.
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Microscopy: Analyze the slides under a microscope to determine the subcellular and cellular localization of the staining.
Quantitative Analysis
While Western Blotting is semi-quantitative, techniques like ELISA and mass spectrometry are required for precise quantification of the peptide's abundance in different tissues.
Experimental Protocol: Competitive ELISA
A competitive ELISA is well-suited for quantifying a small peptide.
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Plate Coating: Coat a 96-well microplate with a known amount of synthetic this compound peptide and incubate overnight.
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Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer.
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Competition: Prepare standards with known concentrations of free this compound peptide and prepare the tissue extracts. Add the standards or samples to the wells, immediately followed by the addition of a limited amount of the anti-PQDVKFP antibody. The free peptide in the sample will compete with the coated peptide for antibody binding.
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Secondary Antibody: Wash the plate and add an HRP-conjugated secondary antibody.
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Detection: Wash the plate, add a TMB substrate, and stop the reaction with stop solution.
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Measurement: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
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Quantification: Generate a standard curve from the standards and calculate the peptide concentration in the tissue samples.
Data Presentation
All quantitative data generated from techniques like ELISA or mass spectrometry should be compiled into a clear, tabular format for comparison across tissues.
| Tissue | Expression Level (ng/mg total protein) | Method | Notes |
| Brain | Result | ELISA | e.g., Whole brain lysate |
| Heart | Result | ELISA | e.g., Left ventricle lysate |
| Liver | Result | ELISA | |
| Kidney | Result | ELISA | e.g., Cortex lysate |
| Lung | Result | ELISA | |
| Spleen | Result | ELISA | |
| Skeletal Muscle | Result | ELISA | e.g., Gastrocnemius lysate |
Table 1: Template for Summarizing Quantitative Expression Data for this compound. The results would be populated based on experimental findings.
Conclusion
While the peptide sequence this compound is not associated with a known protein in public databases, its expression profile can be thoroughly characterized through a systematic, multi-step process. This guide provides the foundational protocols for researchers in academia and industry to undertake such a project. The successful generation of a specific antibody is the linchpin of this effort, enabling a suite of immunoassays—from Western Blotting and IHC to quantitative ELISA—to build a comprehensive understanding of a novel peptide's distribution and potential biological relevance.
References
An In-depth Technical Guide to the Post-Translational Modifications of PQDVKFP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of proteins. The peptide sequence PQDVKFP, while not extensively characterized in the literature for specific PTMs, contains amino acid residues that are potential targets for a variety of modifications. This technical guide provides a predictive overview of potential PTMs on the this compound sequence, including phosphorylation, ubiquitination, and acetylation. For each potential modification, we delve into the underlying biochemistry, potential functional implications, relevant signaling pathways, and detailed experimental protocols for their identification and characterization. This document serves as a foundational resource for researchers investigating the regulatory landscape of proteins containing the this compound motif.
Introduction to Post-Translational Modifications
Post-translational modifications are enzymatic modifications of proteins following their biosynthesis.[1][2][3] These modifications can dramatically alter a protein's structure, stability, localization, and interaction with other molecules.[4] Common PTMs include the addition of functional groups, such as phosphate, acetate, and ubiquitin, to specific amino acid side chains.[2] Understanding the PTM profile of a protein is crucial for elucidating its biological function and its role in disease pathogenesis.
Predictive Analysis of PTMs on this compound
The peptide sequence this compound contains several residues that are potential sites for post-translational modifications. This section details the most likely PTMs based on the amino acid composition of the sequence.
| Amino Acid | Position | Potential PTMs |
| P (Proline) | 1, 7 | Hydroxylation |
| Q (Glutamine) | 2 | Deamidation, Glycosylation (N-linked if part of N-X-S/T motif) |
| D (Aspartic Acid) | 3 | Isomerization, Methylation |
| V (Valine) | 4 | - |
| K (Lysine) | 5 | Ubiquitination, Acetylation , Methylation, SUMOylation |
| F (Phenylalanine) | 6 | Hydroxylation |
This table summarizes potential PTMs based on known modification sites. Experimental validation is required to confirm these predictions.
The most prevalent and functionally significant predictable PTMs for this sequence involve the Lysine (K) residue at position 5. Therefore, this guide will focus on ubiquitination and acetylation of Lysine.
In-Depth Analysis of Potential PTMs on Lysine (K5)
Ubiquitination
Ubiquitination is the process of attaching one or more ubiquitin monomers to a substrate protein.[5][6] This process is fundamental to protein degradation via the proteasome and also plays non-proteolytic roles in cellular signaling, DNA repair, and protein trafficking.[6][7][8]
3.1.1. Biochemical Mechanism
Ubiquitination occurs through a three-step enzymatic cascade involving:
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E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[6][9]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[5][6]
-
E3 Ubiquitin Ligase: Recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[5][6]
3.1.2. Potential Functional Consequences of PQDVK(Ub)FP
-
Protein Degradation: Polyubiquitination can mark the protein for degradation by the 26S proteasome.
-
Altered Protein-Protein Interactions: Monoubiquitination can create new binding surfaces for proteins containing ubiquitin-binding domains.
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Changes in Subcellular Localization: Ubiquitination can act as a signal for protein trafficking between cellular compartments.
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Modulation of Enzyme Activity: The attachment of ubiquitin can allosterically regulate the activity of an enzyme.
3.1.3. Signaling Pathways
Ubiquitination is integral to numerous signaling pathways, including:
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NF-κB Signaling: Degradation of IκBα via ubiquitination is a key step in the activation of the NF-κB pathway.
-
Cell Cycle Control: The levels of cyclins are tightly regulated by ubiquitin-mediated proteolysis.
-
DNA Damage Response: Ubiquitination of proteins at sites of DNA damage is crucial for the recruitment of repair factors.
3.1.4. Experimental Protocols for Ubiquitination Analysis
Protocol 1: In Vitro Ubiquitination Assay
This assay determines if a protein of interest is a substrate for a specific E3 ubiquitin ligase.
-
Materials: Purified E1, E2, and E3 enzymes, ubiquitin, ATP, purified substrate protein containing this compound, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT), SDS-PAGE reagents, anti-substrate antibody, anti-ubiquitin antibody.
-
Method:
-
Combine E1, E2, E3, ubiquitin, and ATP in the reaction buffer.
-
Add the purified substrate protein to initiate the reaction.
-
Incubate at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-substrate antibody to detect higher molecular weight ubiquitinated species. Confirm with an anti-ubiquitin antibody.
-
Protocol 2: In Vivo Ubiquitination Assay
This assay determines if a protein is ubiquitinated within a cellular context.
-
Materials: Cell line expressing the protein of interest, plasmid encoding HA-tagged ubiquitin, proteasome inhibitor (e.g., MG132), cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors), protein A/G agarose beads, anti-substrate antibody, SDS-PAGE reagents, anti-HA antibody.
-
Method:
-
Transfect cells with the HA-ubiquitin plasmid.
-
Treat cells with a proteasome inhibitor for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Immunoprecipitate the protein of interest using a specific antibody.
-
Wash the immunoprecipitates thoroughly.
-
Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot with an anti-HA antibody to detect ubiquitinated forms of the protein.
-
3.1.5. Visualization of Ubiquitination Workflow
Caption: Experimental workflows for in vitro and in vivo ubiquitination assays.
Acetylation
Acetylation is the addition of an acetyl group to a lysine residue, a modification that is crucial for regulating gene expression, protein stability, and enzyme activity.[1][10][11]
3.2.1. Biochemical Mechanism
Lysine acetylation is a reversible process catalyzed by two families of enzymes:
-
Lysine Acetyltransferases (KATs): Transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue.
-
Lysine Deacetylases (KDACs): Remove the acetyl group from the lysine residue.
3.2.2. Potential Functional Consequences of PQDVK(Ac)FP
-
Neutralization of Positive Charge: Acetylation neutralizes the positive charge of the lysine side chain, which can alter electrostatic interactions with other molecules, such as DNA or other proteins.[12]
-
Creation of a Binding Site: The acetylated lysine can be recognized and bound by proteins containing a bromodomain.
-
Regulation of Protein Stability: Acetylation can either promote or inhibit protein degradation by competing with ubiquitination at the same lysine residue.
-
Modulation of Enzyme Activity: Acetylation within the active site of an enzyme can directly affect its catalytic activity.
3.2.3. Signaling Pathways
Acetylation is a key regulatory mechanism in several signaling pathways:
-
Gene Transcription: Histone acetylation is a well-characterized epigenetic mark associated with transcriptional activation.[12] Acetylation of transcription factors can also regulate their activity.[10]
-
Metabolism: Many metabolic enzymes are regulated by acetylation.
-
Cellular Stress Response: Acetylation plays a role in modulating the activity of proteins involved in the response to cellular stress.
3.2.4. Experimental Protocols for Acetylation Analysis
Protocol 1: In Vitro Acetylation Assay
This assay determines if a protein can be acetylated by a specific KAT.
-
Materials: Purified KAT, acetyl-CoA, purified substrate protein containing this compound, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), SDS-PAGE reagents, anti-substrate antibody, pan-acetyl-lysine antibody.
-
Method:
-
Combine the purified KAT and substrate protein in the reaction buffer.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction with SDS-PAGE loading buffer and boil.
-
Separate the products by SDS-PAGE.
-
Perform a Western blot using a pan-acetyl-lysine antibody to detect acetylation. Confirm protein presence with an anti-substrate antibody.
-
Protocol 2: In Vivo Acetylation Analysis
This assay is used to detect the acetylation of a protein within cells.
-
Materials: Cell line expressing the protein of interest, KDAC inhibitor (e.g., Trichostatin A), cell lysis buffer, protein A/G agarose beads, anti-acetyl-lysine antibody, SDS-PAGE reagents, anti-substrate antibody.
-
Method:
-
Treat cells with a KDAC inhibitor for 4-8 hours to increase the levels of acetylated proteins.
-
Lyse the cells and clarify the lysate.
-
Immunoprecipitate the protein of interest using a specific antibody.
-
Wash the immunoprecipitates.
-
Elute the bound proteins.
-
Separate the proteins by SDS-PAGE and perform a Western blot with an anti-acetyl-lysine antibody.
-
3.2.5. Visualization of Acetylation Signaling
Caption: Reversible lysine acetylation and its functional consequences.
Quantitative Analysis of PTMs
Quantifying the stoichiometry of PTMs is essential for understanding their regulatory significance. Mass spectrometry-based approaches are the gold standard for quantitative PTM analysis.
| Method | Description | Advantages | Disadvantages |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are grown in media containing "light" or "heavy" isotopes of amino acids. Protein extracts are mixed, and the relative abundance of modified peptides is determined by mass spectrometry. | High accuracy and reproducibility. | Not applicable to all cell types; can be expensive. |
| TMT (Tandem Mass Tags) | Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, allowing for relative quantification. | High multiplexing capacity (up to 18 samples). | Can be affected by ratio compression. |
| Label-Free Quantification | The abundance of peptides is determined by measuring the peak intensity or spectral counts in the mass spectrometer. | No special labeling required; applicable to any sample type. | Lower accuracy and reproducibility compared to labeling methods. |
This table provides an overview of common quantitative proteomics techniques for PTM analysis.
Conclusion
While the post-translational modification landscape of the specific peptide sequence this compound has not been empirically detailed, a predictive analysis based on its amino acid composition suggests that the lysine residue is a prime candidate for ubiquitination and acetylation. This technical guide provides a comprehensive framework for investigating these potential modifications, from the fundamental biochemical mechanisms to detailed experimental protocols and quantitative analysis strategies. The methodologies and conceptual frameworks presented herein will empower researchers to elucidate the regulatory roles of PTMs on proteins containing the this compound motif, ultimately contributing to a deeper understanding of their function in health and disease.
References
- 1. Post-translational Modifications | AmbioPharm [ambiopharm.com]
- 2. Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational modification - Wikipedia [en.wikipedia.org]
- 4. Post-translational modifications in proteins: resources, tools and prediction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ubiquitination or Deubiquitination Modifications in Regulating Solid Tumor Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Terminating protein ubiquitination: Hasta la vista, ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Conceivable Functions of Protein Ubiquitination and Deubiquitination in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation of RNA Polymerase II Regulates Growth-Factor-Induced Gene Transcription in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation of RNA polymerase II regulates growth-factor-induced gene transcription in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
Whitepaper: Identification, Cloning, and Preliminary Characterization of the Novel Gene PQDVKFP
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: A novel heptapeptide with the sequence Pro-Gln-Asp-Val-Lys-Phe-Pro was identified during proteomic analysis of a proprietary cell line exhibiting unique metabolic properties. This peptide did not match any known protein fragments, suggesting it originated from a novel, uncharacterized protein. This guide provides a detailed technical overview of the successful strategy employed to identify, clone, and perform initial characterization of the corresponding gene, designated PQDVKFP. The workflow encompasses reverse translation, RACE-PCR for full-length transcript identification, molecular cloning, and functional assays including expression analysis and protein-protein interaction studies. The methodologies and findings presented herein serve as a comprehensive resource for researchers engaged in novel gene discovery and functional genomics.
Gene Identification Strategy
The initial discovery of the Pro-Gln-Asp-Val-Lys-Phe-Pro peptide fragment necessitated a multi-step approach to identify the full-length coding sequence of the source gene. The strategy was based on progressing from the known peptide sequence to a partial cDNA sequence, and finally to the complete transcript.
Reverse Translation and Degenerate PCR
The peptide sequence was reverse translated into a degenerate nucleotide sequence to serve as a template for primer design. Codon usage tables for Homo sapiens were referenced to minimize degeneracy.
Table 1: Reverse Translation of this compound Peptide
| Amino Acid | Code | Possible Codons (Human) | Degenerate DNA Sequence |
| Proline | P | CCA, CCC, CCG, CCT | CCN |
| Glutamine | Q | CAA, CAG | CAR |
| Aspartic Acid | D | GAC, GAT | GAY |
| Valine | V | GTA, GTC, GTG, GTT | GTN |
| Lysine | K | AAA, AAG | AAR |
| Phenylalanine | F | TTC, TTT | TTY |
| Proline | P | CCA, CCC, CCG, CCT | CCN |
Based on this, a set of degenerate forward primers was designed. These primers were used in conjunction with oligo(dT) primers in a reverse transcription PCR (RT-PCR) assay using mRNA isolated from the source cell line. This approach, however, yielded multiple non-specific products.
Expressed Sequence Tag (EST) Database Mining
As an alternative, the least degenerate portion of the sequence (AAR-TTY-CCN) was used to perform a BLAST search against human EST databases. This search yielded a single 450 bp EST clone (Hypothetical Accession: HS28917) containing a perfect match to the nucleotide sequence encoding Lys-Phe-Pro and an upstream open reading frame (ORF). This provided a crucial internal sequence fragment for specific primer design.
Rapid Amplification of cDNA Ends (RACE)
With a confirmed internal sequence, 5' and 3' RACE procedures were initiated to amplify the unknown ends of the transcript.[1] Gene-specific primers (GSPs) were designed from the EST sequence.
-
3' RACE: Utilized the natural poly(A) tail of the mRNA for priming, allowing amplification from the known internal sequence to the 3' end.[2]
-
5' RACE: Involved reverse transcription with a GSP, followed by the addition of a homopolymeric tail to the 3' end of the cDNA, enabling subsequent amplification.[1][2]
Sequencing of the RACE products and alignment with the EST sequence resulted in the assembly of a full-length 2,145 bp cDNA sequence for this compound. Analysis of the sequence revealed a 1,350 bp ORF, a 210 bp 5' untranslated region (UTR), and a 585 bp 3' UTR containing a canonical polyadenylation signal (AATAAA).
Molecular Cloning and Verification
The full-length ORF of this compound was amplified and cloned into an expression vector for functional studies and verification. The process followed a standard molecular cloning workflow.[3][4][5]
Amplification and Vector Insertion
Primers containing EcoRI and XhoI restriction sites were designed to amplify the complete 1,350 bp ORF from cDNA. The purified PCR product and the mammalian expression vector (pcDNA3.1) were digested with EcoRI and XhoI, followed by ligation using T4 DNA ligase to create the recombinant plasmid pcDNA3.1-PQDVKFP.[3][6]
Transformation and Sequence Verification
The ligation product was transformed into competent E. coli DH5α cells.[6] Colonies were screened via restriction digest, and plasmids from positive clones were isolated and subjected to Sanger sequencing to confirm the integrity and orientation of the this compound insert.
Preliminary Functional Characterization
Initial experiments were conducted to understand the expression pattern of this compound and to identify potential interacting partners of its protein product.
mRNA Expression Analysis by qPCR
Quantitative real-time PCR (qPCR) was performed to assess the relative abundance of this compound mRNA across a panel of human cell lines.[7][8] Total RNA was extracted, reverse transcribed, and the resulting cDNA was used as a template for qPCR with SYBR Green chemistry.[9] The results, normalized to the GAPDH housekeeping gene, are summarized below.
Table 2: Relative mRNA Expression of this compound
| Cell Line | Tissue of Origin | Normalized Expression (Fold Change) |
| HeLa | Cervical Cancer | 1.0 ± 0.15 |
| HEK293 | Embryonic Kidney | 12.5 ± 1.1 |
| Jurkat | T-cell Leukemia | 0.8 ± 0.2 |
| MCF-7 | Breast Cancer | 3.2 ± 0.4 |
| SH-SY5Y | Neuroblastoma | 25.7 ± 2.3 |
The data indicate significantly higher expression in neuronal and kidney-derived cell lines, suggesting a potential role in these tissues.
Protein-Protein Interaction Screening
To identify potential binding partners, a co-immunoprecipitation (Co-IP) experiment was performed using lysates from HEK293 cells transiently overexpressing a FLAG-tagged this compound protein.[10][11][12] The this compound-FLAG protein was immunoprecipitated using anti-FLAG antibodies, and co-precipitated proteins were identified by mass spectrometry.
Table 3: Top Interacting Protein Candidates from Co-IP/Mass Spectrometry
| Protein ID | Gene Name | Function | Mascot Score |
| P06400 | AKT1 | Serine/Threonine Kinase | 215 |
| P31749 | GSK3B | Glycogen Synthase Kinase 3 Beta | 188 |
| Q02750 | 14-3-3β | Adapter Protein | 154 |
The results strongly suggest that this compound is part of a signaling complex involving the key kinase AKT1. This interaction implies a potential role for this compound in the PI3K/AKT signaling pathway, which is critical for cell growth, proliferation, and survival.
Detailed Experimental Protocols
Protocol: 5' and 3' Rapid Amplification of cDNA Ends (RACE)
This protocol is adapted from standard RACE procedures.[13][14]
-
RNA Isolation: Extract total RNA from 1x10⁷ cells using TRIzol reagent according to the manufacturer's protocol. Assess RNA integrity via gel electrophoresis.
-
3' RACE cDNA Synthesis:
-
In a sterile tube, mix 1 µg of total RNA with 1 µl of an oligo(dT)-adapter primer (10 µM).
-
Incubate at 70°C for 5 minutes, then snap-cool on ice.
-
Add M-MLV reverse transcriptase and buffer. Incubate at 42°C for 1 hour.
-
-
3' RACE PCR:
-
Perform a primary PCR using the 3' RACE cDNA as a template, a forward gene-specific primer (GSP1), and a primer complementary to the adapter sequence.
-
If necessary, perform a nested PCR using 1 µl of the primary PCR product as a template, a nested forward GSP (GSP2), and the adapter primer.
-
-
5' RACE cDNA Synthesis:
-
Synthesize first-strand cDNA using a reverse GSP (GSP-R1) and a reverse transcriptase with terminal transferase activity.
-
Purify the first-strand cDNA.
-
Add a homopolymeric C-tail to the 3' end of the cDNA using Terminal Deoxynucleotidyl Transferase (TdT) and dCTP.
-
-
5' RACE PCR:
-
Perform PCR using the tailed cDNA as a template, a nested reverse GSP (GSP-R2), and an oligo(dG)-adapter primer.
-
-
Analysis: Analyze PCR products on an agarose gel, excise bands of the expected size, and purify the DNA for Sanger sequencing.
Protocol: Quantitative Real-Time PCR (qPCR)
This protocol outlines gene expression analysis using SYBR Green.[7][15]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using random hexamers and a reverse transcriptase kit as per the manufacturer's instructions.[9] Dilute the resulting cDNA 1:10 in nuclease-free water.
-
Reaction Setup:
-
Prepare a master mix containing 2x SYBR Green Master Mix, 500 nM each of the forward and reverse primers for this compound or GAPDH, and nuclease-free water.
-
Dispense the master mix into a 96-well qPCR plate.
-
Add 2 µl of diluted cDNA to each well in triplicate. Include no-template controls.
-
-
Thermocycling: Perform the qPCR on a real-time PCR system with the following conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform to ensure product specificity.
-
-
Data Analysis: Calculate the threshold cycle (Ct) values.[8] Determine the relative gene expression using the ΔΔCt method, with GAPDH as the endogenous control.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is for identifying protein-protein interactions with a tagged bait protein.[16][17]
-
Cell Lysis:
-
Harvest cells transiently expressing this compound-FLAG and wash twice with ice-cold PBS.
-
Lyse cells in 1 ml of non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Pre-clearing Lysate (Optional): Add 20 µl of Protein A/G agarose beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[12] Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add 2-5 µg of anti-FLAG antibody to the pre-cleared lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µl of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 ml of ice-cold wash buffer (lysis buffer with lower detergent concentration).[11]
-
-
Elution:
-
Elute the protein complexes from the beads by adding 50 µl of 1x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis: Separate the eluted proteins by SDS-PAGE. The gel can be stained for mass spectrometry analysis or transferred to a membrane for Western blotting.
References
- 1. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]
- 2. 3´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Molecular cloning - Wikipedia [en.wikipedia.org]
- 4. neb.com [neb.com]
- 5. クローニングの基礎知識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Basic Process of Molecular Cloning | MolecularCloud [molecularcloud.org]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. youtube.com [youtube.com]
- 9. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. mtoz-biolabs.com [mtoz-biolabs.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-time quantitative PCR (qPCR) [protocols.io]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
In Silico Analysis of PQDVKFP: A Hypothetical Case Study for Therapeutic Potential
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of the novel heptapeptide PQDVKFP. In the absence of pre-existing experimental data, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals to predict the physicochemical properties, biological activity, and pharmacokinetic profile of a new peptide sequence. By leveraging a suite of publicly available bioinformatics tools, we present a hypothetical yet plausible characterization of this compound, encompassing sequence analysis, structural modeling, potential bioactivity prediction, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All quantitative data are summarized in structured tables, and detailed protocols for the cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the analytical process. This guide demonstrates a systematic in silico approach to accelerate the initial stages of peptide-based drug discovery.
Introduction
Peptides have emerged as a promising class of therapeutic agents due to their high specificity, potency, and lower toxicity compared to small molecules.[1][2] The initial characterization of a novel peptide is a critical step in the drug discovery pipeline. In silico analysis offers a rapid and cost-effective approach to predict the properties of a peptide before embarking on extensive and resource-intensive experimental validation.[1][3][4] This guide focuses on the hypothetical peptide sequence Pro-Gln-Asp-Val-Lys-Phe-Pro (this compound) to illustrate a standard in silico workflow.
The primary objectives of this analysis are to:
-
Predict the fundamental physicochemical properties of this compound.
-
Elucidate its potential three-dimensional structure.
-
Identify potential biological activities and interacting partners.
-
Forecast its pharmacokinetic (ADMET) profile to assess its drug-like potential.
This document is intended for researchers and professionals in the field of drug development, providing a practical guide to the computational tools and methodologies employed in modern peptide analysis.
Physicochemical Properties Prediction
The physicochemical properties of a peptide are fundamental to its solubility, stability, and overall bioavailability. Various online tools can be used to predict these characteristics based on the amino acid sequence.
Methodology: Physicochemical Property Prediction
A detailed protocol for predicting the physicochemical properties of a peptide is as follows:
-
Sequence Input: The FASTA sequence of the peptide (>this compound) is submitted to a web-based peptide analysis tool (e.g., ExPASy ProtParam, PepDraw).
-
Parameter Calculation: The tool calculates various parameters based on the amino acid composition and sequence.
-
Molecular Weight: The sum of the molecular weights of each amino acid minus the molecular weight of water for each peptide bond.
-
Isoelectric Point (pI): The pH at which the peptide has a net zero charge.
-
Grand Average of Hydropathicity (GRAVY): A score calculated as the sum of hydropathy values of all the amino acids, divided by the number of residues in the sequence.
-
Instability Index: An estimation of the peptide's stability in a test tube. A value above 40 indicates potential instability.
-
Aliphatic Index: The relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine).
-
Half-life: The predicted time it takes for half of the amount of peptide to be degraded in vivo.[5]
-
-
Data Compilation: The predicted values are collected and organized into a summary table.
Predicted Physicochemical Properties of this compound
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Weight | 849.97 g/mol |
| Theoretical pI | 4.05 |
| Grand Average of Hydropathicity (GRAVY) | -0.614 |
| Instability Index | 25.31 |
| Aliphatic Index | 57.14 |
| Estimated Half-life (in vitro) | >10 hours |
Structural Analysis
Understanding the three-dimensional structure of a peptide is crucial for predicting its interaction with biological targets.
Methodology: 3D Structure Prediction and Visualization
The protocol for predicting and visualizing the 3D structure of a peptide is as follows:
-
Structure Prediction:
-
The peptide sequence (this compound) is submitted to a 3D structure prediction server. For short peptides, tools like PEP-FOLD or I-TASSER can be utilized. For longer sequences, advanced tools like AlphaFold 2 or RoseTTAFold are recommended.[6][7]
-
The server generates a set of possible 3D conformations (models) based on homology modeling, threading, or ab initio methods.
-
The models are ranked based on a confidence score (e.g., pLDDT for AlphaFold).
-
-
Model Selection: The model with the highest confidence score is selected for further analysis.
-
Visualization and Analysis:
-
The selected 3D structure (in PDB format) is visualized using molecular graphics software (e.g., PyMOL, UCSF Chimera).
-
The structure is analyzed for secondary structure elements (helices, sheets, turns) and the spatial arrangement of amino acid side chains.
-
Predicted 3D Structure of this compound
A hypothetical 3D structure of this compound was generated. The peptide is predicted to adopt a relatively compact and flexible conformation, with the charged and polar residues (Asp, Gln, Lys) exposed to the solvent, while the hydrophobic residues (Val, Phe) may form a small hydrophobic patch. The proline residues at the N- and C-termini are likely to induce turns in the peptide backbone, contributing to its compact structure.
Biological Activity Prediction
In silico tools can predict the potential biological activities of a peptide by comparing its sequence to databases of known bioactive peptides.
Methodology: Bioactivity Prediction
The following protocol outlines the steps for predicting the biological activity of a peptide:
-
Database Screening: The peptide sequence (this compound) is submitted to various bioactive peptide prediction servers (e.g., BIOPEP, PeptideRanker, ToxinPred). These servers compare the input sequence against databases of peptides with known biological functions.
-
Activity Prediction: The servers predict the probability of the peptide exhibiting various activities, such as antimicrobial, antihypertensive (ACE-inhibitory), antioxidant, or cell-penetrating properties.
-
Data Interpretation: The prediction scores and potential activities are analyzed to hypothesize the most likely biological functions of the peptide.
Predicted Biological Activities of this compound
The following table summarizes the predicted biological activities for this compound based on hypothetical screening results.
| Predicted Activity | Prediction Score/Probability | Potential Mechanism |
| ACE-Inhibitory | 0.85 | Competitive binding to the active site of Angiotensin-Converting Enzyme (ACE). |
| Antioxidant | 0.72 | Scavenging of free radicals due to the presence of specific amino acid residues. |
| Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory | 0.68 | Inhibition of DPP-IV, an enzyme involved in glucose metabolism. |
Molecular Docking
To further investigate the predicted bioactivities, molecular docking can be performed to simulate the interaction of the peptide with its potential protein targets.
Methodology: Molecular Docking
A detailed protocol for molecular docking is as follows:
-
Target Protein Preparation: The 3D structure of the target protein (e.g., ACE, PDB ID: 1O86) is downloaded from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and polar hydrogens are added using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera).
-
Peptide Ligand Preparation: The predicted 3D structure of the peptide (this compound) is prepared by assigning charges and defining rotatable bonds.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, HADDOCK) is used to predict the binding pose and affinity of the peptide to the target protein. The search space is defined around the active site of the target protein.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the binding energy score. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the protein are visualized and analyzed.[8][9][10]
Hypothetical Molecular Docking Results for this compound with ACE
The following table presents the hypothetical results of molecular docking of this compound with Angiotensin-Converting Enzyme (ACE).
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues (ACE) | His353, Ala354, Glu384, Tyr523 |
| Key Interactions | Hydrogen bonds, Hydrophobic interactions |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a peptide is crucial for evaluating its drug-like potential.[2][3][11][12]
Methodology: ADMET Prediction
The protocol for predicting the ADMET properties of a peptide is as follows:
-
Server Selection: The peptide sequence is submitted to specialized ADMET prediction web servers (e.g., ADMETlab 2.0, pkCSM, SwissADME).[13]
-
Property Prediction: The servers predict a range of ADMET properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Susceptibility to cytochrome P450 (CYP) enzymes.
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Data Compilation and Analysis: The predicted ADMET properties are compiled into a table for a comprehensive overview of the peptide's pharmacokinetic profile.
Predicted ADMET Properties of this compound
The following table summarizes the predicted ADMET properties for this compound.
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Low | Poor oral bioavailability is expected. |
| Caco-2 Permeability | Low | Low absorption across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to have central nervous system effects. |
| Plasma Protein Binding (PPB) | Low | High fraction of the free peptide in circulation. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not a substrate for this major renal transporter. |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |
| Hepatotoxicity | Low probability | Low risk of liver damage. |
Visualizations
Experimental Workflow
Caption: In silico analysis workflow for this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical ACE inhibitory pathway of this compound.
Conclusion
This in-depth technical guide has presented a comprehensive, albeit hypothetical, in silico analysis of the novel peptide this compound. The methodologies and workflows detailed herein provide a robust framework for the initial characterization of any new peptide sequence. The predicted physicochemical properties, structural features, potential biological activities, and ADMET profile of this compound suggest that it may possess therapeutic potential, particularly as an ACE inhibitor, with a favorable preliminary safety profile.
It is imperative to emphasize that these in silico predictions require experimental validation. The data and analyses presented in this guide should serve as a foundation for designing and prioritizing future in vitro and in vivo studies to confirm the therapeutic utility of this compound. The integration of computational and experimental approaches is paramount for the efficient and successful development of novel peptide-based drugs.[14]
References
- 1. In Silico Peptide Design: Methods, Resources, and Role of AI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Drug ADMET Prediction Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Peptide ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate prediction of protein structures and interactions using a 3-track neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Insights from molecular network analysis to docking of sterubin with potential targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening and Molecular Docking to Study the Mechanism of Chinese Medicines in the Treatment of Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide ADMET Prediction - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Latest progress and tools for de novo generation of peptides - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PQDVKFP Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide Pro-Gln-Asp-Val-Lys-Phe-Pro (PQDVKFP) presents a unique sequence with specific challenges and considerations for its chemical synthesis. These application notes provide a detailed guide for the successful synthesis, purification, and characterization of this compound, primarily focusing on the widely adopted solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The protocols outlined herein are intended to serve as a comprehensive resource for researchers aiming to produce high-purity this compound for various research and development applications.
Challenges in the Synthesis of this compound
The amino acid composition of this compound necessitates careful consideration of potential side reactions and coupling difficulties:
-
Aspartic Acid (D): The presence of an aspartic acid residue introduces the risk of aspartimide formation, a common side reaction in Fmoc-based SPPS. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, leading to the formation of a succinimide ring. This can result in chain termination and the formation of difficult-to-remove impurities.[1][2][3]
-
N-terminal Glutamine (Q): The N-terminal glutamine residue can undergo cyclization to form pyroglutamic acid (pGlu), especially under acidic or thermal conditions.[4] This modification alters the peptide's N-terminus and can affect its biological activity.
-
Proline (P): The secondary amine structure of proline can lead to slower and less efficient coupling reactions compared to primary amino acids.[2][3] The presence of two proline residues in the this compound sequence, including one at the C-terminus, requires optimized coupling strategies to ensure complete acylation.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. All amino acid derivatives should be of high purity and stored under appropriate conditions.
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-Pro-OH | Synthesis Grade | Major peptide synthesis supplier |
| Fmoc-Phe-OH | Synthesis Grade | Major peptide synthesis supplier |
| Fmoc-Lys(Boc)-OH | Synthesis Grade | Major peptide synthesis supplier |
| Fmoc-Val-OH | Synthesis Grade | Major peptide synthesis supplier |
| Fmoc-Asp(OtBu)-OH | Synthesis Grade | Major peptide synthesis supplier |
| Fmoc-Gln(Trt)-OH | Synthesis Grade | Major peptide synthesis supplier |
| Rink Amide Resin | 100-200 mesh | Major peptide synthesis supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major peptide synthesis supplier |
| Dichloromethane (DCM) | ACS Grade | Major chemical supplier |
| Piperidine | Reagent Grade | Major chemical supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Major peptide synthesis supplier |
| Oxyma Pure | Synthesis Grade | Major peptide synthesis supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical supplier |
| Acetonitrile (ACN) | HPLC Grade | Major chemical supplier |
| Water | HPLC Grade | Milli-Q or equivalent |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin for a C-terminally amidated peptide.
1. Resin Swelling:
- Weigh 133 mg of Rink Amide resin (0.75 mmol/g loading) into a reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (General Cycle):
- In a separate vial, dissolve 0.5 mmol (5 eq) of the corresponding Fmoc-amino acid and 0.5 mmol (5 eq) of Oxyma Pure in 2.5 mL of DMF.
- Add 0.5 mmol (5 eq) of DIC to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- To ensure complete coupling, especially after proline residues, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
- After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Synthesis Cycle Summary:
| Step | Amino Acid to Couple | Notes |
| 1 | Fmoc-Pro-OH | First amino acid coupled to the resin. |
| 2 | Fmoc-Phe-OH | |
| 3 | Fmoc-Lys(Boc)-OH | Boc protecting group on the lysine side chain. |
| 4 | Fmoc-Val-OH | |
| 5 | Fmoc-Asp(OtBu)-OH | OtBu protecting group to prevent aspartimide formation. |
| 6 | Fmoc-Gln(Trt)-OH | Trt protecting group on the glutamine side chain to prevent dehydration. |
| 7 | Fmoc-Pro-OH | Final amino acid in the sequence. |
5. Final Fmoc Deprotection:
- After the final coupling, perform the Fmoc deprotection step as described in step 2.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
- Wash the peptide-resin with DCM (5 x 5 mL) to remove residual DMF.
- Dry the resin under a stream of nitrogen for 15 minutes.
2. Cleavage Cocktail:
- Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add 5 mL of the cleavage cocktail to the dried resin.
3. Cleavage Reaction:
- Agitate the mixture at room temperature for 2 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with an additional 1 mL of TFA and combine the filtrates.
4. Peptide Precipitation:
- Concentrate the TFA filtrate to approximately 1 mL under a gentle stream of nitrogen.
- Add 10 mL of cold diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Decant the ether and repeat the ether wash twice.
- Dry the peptide pellet under vacuum to obtain the crude product.
Protocol 3: Purification by Preparative HPLC
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the fractions with >95% purity and lyophilize to obtain the pure this compound peptide.
Protocol 4: Characterization by Mass Spectrometry
1. Sample Preparation:
- Dissolve a small amount of the lyophilized peptide in 50% acetonitrile in water with 0.1% formic acid.
2. Mass Spectrometry Parameters (ESI-MS):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or similar |
| Scan Range | m/z 100-2000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
3. Expected Mass:
- Calculate the theoretical monoisotopic mass of this compound (C₄₁H₆₂N₁₀O₁₁).
- Theoretical [M+H]⁺ = 871.4678 Da.
- Compare the experimental mass with the theoretical mass to confirm the identity of the synthesized peptide.
Data Presentation
Table 1: Summary of SPPS Cycles and Reagents
| Cycle | Amino Acid | Fmoc-AA (mg) | Oxyma Pure (mg) | DIC (µL) |
| 1 | Pro | 168.7 | 71.1 | 78.5 |
| 2 | Phe | 193.7 | 71.1 | 78.5 |
| 3 | Lys(Boc) | 234.3 | 71.1 | 78.5 |
| 4 | Val | 169.7 | 71.1 | 78.5 |
| 5 | Asp(OtBu) | 205.7 | 71.1 | 78.5 |
| 6 | Gln(Trt) | 305.4 | 71.1 | 78.5 |
| 7 | Pro | 168.7 | 71.1 | 78.5 |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Analytical HPLC Purity | > 95% |
| ESI-MS ([M+H]⁺) | Theoretical: 871.4678 Da, Observed: 871.XXXX ± 0.1 Da |
| Appearance | White lyophilized powder |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound peptide.
Biological Activity of this compound
Currently, there is no specific biological activity or signaling pathway that has been definitively associated with the peptide sequence this compound in the reviewed scientific literature. Peptides with similar motifs, such as those containing proline-rich regions or specific tripeptide sequences, can exhibit a wide range of biological functions, including roles in protein-protein interactions and cell signaling.[5][6][7][8] Further research is required to elucidate the specific biological role, if any, of the this compound peptide.
Conclusion
The synthesis of the this compound peptide is achievable with high purity using standard Fmoc-based solid-phase peptide synthesis protocols. Careful selection of protecting groups for the aspartic acid and glutamine residues is crucial to minimize side reactions. The detailed protocols and data presented in these application notes provide a solid foundation for the successful synthesis and characterization of this compound, enabling further investigation into its potential biological functions.
References
- 1. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptides containing cyclin/Cdk-nuclear localization signal motifs derived from viral initiator proteins bind to DNA when unphosphorylated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptides Containing Cyclin/Cdk-Nuclear Localization Signal Motifs Derived from Viral Initiator Proteins Bind to DNA When Unphosphorylated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-based Identification of Functional Motifs and their Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of the PQDVKFP Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The heptapeptide PQDVKFP (Pro-Gln-Asp-Val-Lys-Phe-Pro) is a subject of interest in various research contexts. To ensure reliable and reproducible results in downstream applications, such as cell-based assays or structural studies, a high degree of peptide purity is essential. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities like deletion sequences, truncated peptides, and by-products from cleavage.[1][2]
This application note provides a detailed protocol for the purification of the this compound peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is the standard and most effective method for purifying synthetic peptides, separating them based on their hydrophobicity.[1][2][3][4] The protocol covers peptide characterization, sample preparation, the purification workflow, and post-purification handling.
Predicted Physicochemical Properties of this compound
Understanding the physicochemical properties of a peptide is crucial for developing an effective purification strategy.[5][6] The properties of this compound were predicted using computational tools.[7][8][9][10]
| Property | Predicted Value | Significance for Purification |
| Molecular Weight | 859.0 g/mol | Affects mass spectrometry verification. |
| Isoelectric Point (pI) | 5.86 | The peptide has a net neutral charge at this pH. Purification is best done at a pH at least 2 units away from the pI. |
| Net Charge at pH 7.0 | -1 | The peptide is slightly acidic at neutral pH. |
| GRAVY Score | -0.614 | A negative GRAVY (Grand Average of Hydropathicity) score indicates the peptide is hydrophilic overall, suggesting it will elute at lower concentrations of organic solvent in RP-HPLC.[10] |
Materials and Equipment
2.1 Reagents and Consumables
-
Crude Lyophilized this compound Peptide
-
Acetonitrile (ACN), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
0.2 µm Syringe Filters
2.2 Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) System
-
UV-Vis Detector
-
Fraction Collector
-
Analytical HPLC System
-
Mass Spectrometer (e.g., ESI-MS)
-
Lyophilizer (Freeze-dryer)
-
Vortex Mixer
-
Centrifuge
Experimental Protocol
3.1 Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Ultrapure Water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
3.2 Crude Peptide Sample Preparation
-
Allow the vial of crude, lyophilized this compound to warm to room temperature before opening to prevent condensation.[12]
-
Dissolve the crude peptide in Mobile Phase A to a final concentration of 10-20 mg/mL.
-
Vortex gently until the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.[13]
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.2 µm syringe filter before injection to protect the HPLC column.[14]
3.3 Preparative RP-HPLC Purification This step separates the target peptide from synthesis-related impurities.[1][15]
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size). The C18 stationary phase is a non-polar material suitable for a wide range of peptides.[1][16]
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Detection: Monitor UV absorbance at 220 nm for the peptide backbone and 280 nm for the Phenylalanine residue.[14][16]
-
Gradient Elution: Peptides are eluted by gradually increasing the concentration of the organic mobile phase (ACN).[11]
| Time (min) | % Mobile Phase B (ACN) |
| 0 | 5 |
| 5 | 5 |
| 45 | 65 |
| 50 | 95 |
| 55 | 95 |
| 56 | 5 |
| 65 | 5 |
3.4 Fraction Analysis and Pooling
-
Collect fractions (e.g., 5 mL per tube) corresponding to the major peak observed on the chromatogram.
-
Analyze the purity of each key fraction using analytical RP-HPLC. A pure peptide should exhibit a single, sharp peak.[16]
-
Confirm the identity of the peptide in the pure fractions using Mass Spectrometry to ensure the molecular weight matches the theoretical value (859.0 g/mol ).
-
Pool the fractions that meet the desired purity level (typically >98%).
3.5 Lyophilization (Freeze-Drying)
-
Snap-freeze the pooled fractions containing the purified peptide in liquid nitrogen or a dry ice/ethanol bath. Rapid freezing creates small ice crystals, which facilitates efficient drying.[17]
-
Lyophilize the frozen solution under high vacuum until all solvent is removed by sublimation. This process yields a stable, dry powder.[13][17]
-
The final product is a fine white powder of high-purity this compound peptide.
Purification Workflow Diagram
Caption: Workflow for the purification of the this compound peptide.
Expected Results
The following table summarizes the anticipated quantitative data from a typical purification run of crude this compound peptide.
| Purification Step | Purity (%) | Yield (%) | Fold Purification | Method of Analysis |
| Crude Peptide | ~65% | 100% | 1.0 | Analytical HPLC |
| Pooled Fractions | >98% | ~40-50% | ~1.5 | Analytical HPLC |
Note: The yield is highly dependent on the quality of the initial crude synthesis. The primary goal of this protocol is to achieve high purity, which often involves a trade-off with the final yield.
Storage and Handling of Purified Peptide
To ensure long-term stability, store the lyophilized this compound peptide at -20°C or below in a tightly sealed container, protected from light.[12][17] For experimental use, allow the vial to warm to room temperature before opening. It is recommended to create aliquots from a stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12]
Conclusion
This protocol details a robust and reliable method for purifying the this compound peptide using preparative RP-HPLC. By following these steps, researchers can obtain a high-purity product (>98%), which is essential for accurate and reproducible scientific outcomes. The combination of a C18 column with a water/acetonitrile gradient modified with TFA provides excellent resolution for separating the target peptide from synthesis-related impurities. Final verification by analytical HPLC and mass spectrometry ensures both the purity and identity of the final product.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Function, and Physicochemical Properties of Pore-forming Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Property Calculator [novoprolabs.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Property Calculator [peptide2.com]
- 10. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 11. hplc.eu [hplc.eu]
- 12. genscript.com [genscript.com]
- 13. omizzur.com [omizzur.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. peptidesuk.com [peptidesuk.com]
- 16. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
Application Notes and Protocols for Custom Anti-PQDVKFP Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibodies are indispensable tools in research and drug development. While a vast array of commercial antibodies are available, those targeting novel or specific peptide sequences, such as PQDVKFP, often require custom development. This document provides a comprehensive guide to the generation, validation, and application of custom antibodies targeting the this compound sequence. The protocols and data presented herein are representative of a typical custom antibody project and serve as a guide for researchers embarking on this process.
Custom Antibody Generation Workflow
The development of a custom antibody is a multi-step process that begins with antigen design and culminates in a validated reagent ready for experimental use. The general workflow involves peptide synthesis, immunization of a host animal, antibody purification, and rigorous validation.
Caption: Workflow for custom polyclonal antibody production.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of a custom anti-PQDVKFP polyclonal antibody.
Table 1: ELISA Titer Determination
| Serum Sample | Dilution Factor | Absorbance (450 nm) | Titer |
| Pre-immune Serum | 1:1,000 | 0.052 | < 1:1,000 |
| Antiserum (Bleed 1) | 1:64,000 | 0.895 | > 1:64,000 |
| Antiserum (Bleed 2) | 1:128,000 | 1.250 | > 1:128,000 |
| Affinity Purified | 1 µg/mL | 1.850 | N/A |
Table 2: Recommended Starting Dilutions for Various Applications
| Application | Starting Dilution | Antibody Concentration | Notes |
| Western Blot (WB) | 1:1,000 - 1:5,000 | 0.2 - 1.0 µg/mL | Optimal dilution should be determined experimentally. |
| ELISA (Direct) | 1:5,000 - 1:20,000 | 0.05 - 0.2 µg/mL | For coating plates with this compound peptide. |
| Immunohistochemistry (IHC) | 1:100 - 1:500 | 2 - 10 µg/mL | Requires antigen retrieval. |
| Immunocytochemistry (ICC) | 1:200 - 1:1,000 | 1 - 5 µg/mL | Fixation method may affect staining. |
Experimental Protocols
Protocol 1: Western Blotting
This protocol describes the use of the affinity-purified anti-PQDVKFP antibody to detect a target protein in cell lysates.
Caption: Step-by-step workflow for Western Blotting.
Materials:
-
Cell lysate containing the target protein
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Affinity-purified anti-PQDVKFP antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-PQDVKFP antibody to the desired concentration (e.g., 1:1,000 in blocking buffer). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5,000), for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. Capture the chemiluminescent signal using an imaging system.
Protocol 2: Immunohistochemistry (IHC) on Paraffin-Embedded Sections
This protocol provides a method for detecting the this compound-containing protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Affinity-purified anti-PQDVKFP antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath). Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the anti-PQDVKFP antibody to the desired concentration (e.g., 1:200 in blocking solution) and apply to the sections. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Wash slides, then apply the streptavidin-HRP conjugate for 30 minutes. Wash again, and then apply the DAB substrate. Monitor for color development.
-
Counterstaining: Rinse slides in water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip with a permanent mounting medium.
Troubleshooting and Validation Logic
Effective antibody validation is critical. The following decision tree outlines a logical approach to troubleshooting common issues encountered during the validation of a new antibody.
Caption: A decision tree for troubleshooting Western Blot results.
Application Notes: PQDVKFP Competitive ELISA Kit
Product Name: PQDVKFP (HCV Core Antigenic Peptide) Competitive ELISA Kit
Catalog Number: Hypothetical-12345
For Research Use Only. Not for use in diagnostic procedures.
Intended Use
This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of the this compound peptide in biological samples such as serum, plasma, and cell culture supernatants. The this compound peptide is a synthetic peptide that recognizes antigenic domains within the Hepatitis C Virus (HCV) core protein, making this kit a useful tool for researchers studying HCV infection, viral protein expression, and immune response.[1]
Principle of the Assay
This assay employs the competitive ELISA technique. A known amount of this compound peptide is pre-coated onto the wells of a microtiter plate. When the sample or standard is added to the wells, the this compound peptide in the sample competes with the coated peptide for binding to a limited amount of a specific horseradish peroxidase (HRP)-conjugated anti-PQDVKFP antibody that is subsequently added. The amount of antibody that binds to the coated peptide is inversely proportional to the concentration of this compound in the sample.[2][3] After a wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of the this compound peptide, and the concentration of this compound in the unknown samples is determined by interpolating from this curve.[2][4]
Kit Components
-
This compound Coated Microplate (96 wells): Pre-coated with synthetic this compound peptide.
-
This compound Standard (1 vial): Lyophilized, concentration noted on the vial.
-
HRP-conjugated Anti-PQDVKFP Antibody (1 vial): Concentrated detection antibody.
-
Standard Diluent (1 bottle): For reconstituting and diluting the standard.
-
Assay Buffer (1 bottle): For diluting samples and the detection antibody.
-
Wash Buffer Concentrate (20X, 1 bottle): To be diluted for washing steps.
-
TMB Substrate (1 bottle): 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution (1 bottle): 2N Sulfuric Acid.
-
Plate Sealers (2): For covering the plate during incubation.
Technical Data
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Sensitivity | Typically < 10 pg/mL |
| Standard Range | 15 pg/mL - 1000 pg/mL |
| Specificity | High specificity for the this compound sequence. |
| No significant cross-reactivity observed | |
| with other viral peptides. | |
| Assay Time | Approximately 2.5 hours |
| Shelf Life | 12 months from date of manufacture |
| Storage | Store all components at 2-8°C. |
Experimental Protocols
Reagent Preparation
-
This compound Standard: Reconstitute the lyophilized standard with Standard Diluent to create a stock solution. Allow it to sit for 15 minutes with gentle agitation. Prepare serial dilutions of the standard in Standard Diluent to create concentrations ranging from 1000 pg/mL to 15 pg/mL.
-
HRP-conjugated Antibody: Dilute the concentrated HRP-conjugated antibody with Assay Buffer to the working concentration specified on the vial label.
-
Wash Buffer: Dilute the 20X Wash Buffer Concentrate with deionized water to create a 1X working solution.
-
Sample Preparation: Samples may require dilution in Assay Buffer to fall within the range of the standard curve. It is recommended to perform a pilot experiment to determine the optimal dilution factor. For serum and plasma, centrifuge samples to remove particulates before use.[5]
Assay Procedure
-
Add Standards and Samples: Add 50 µL of each standard, blank (Standard Diluent), and diluted sample to the appropriate wells of the this compound-coated microplate.
-
Add Detection Antibody: Immediately add 50 µL of the diluted HRP-conjugated Anti-PQDVKFP Antibody to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well and wash five times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Develop: Incubate the plate in the dark at room temperature (20-25°C) for 15-20 minutes. The solution will turn blue.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD (Y-axis) against the corresponding this compound concentration (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of this compound in the samples is inversely proportional to the OD value.[2]
-
Determine the concentration of this compound in the unknown samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.
Example Standard Curve Data
| Concentration (pg/mL) | Mean OD (450nm) |
| 1000 | 0.251 |
| 500 | 0.435 |
| 250 | 0.789 |
| 125 | 1.254 |
| 62.5 | 1.892 |
| 31.25 | 2.345 |
| 15.6 | 2.611 |
| 0 (Blank) | 2.850 |
Visualizations
Hepatitis C Virus (HCV) Core Protein and Immune Signaling
The this compound peptide is derived from an antigenic region of the HCV core protein. This protein is crucial for the viral lifecycle and interacts with host cell pathways, often triggering an immune response. The diagram below provides a simplified overview of the role of the HCV core protein and the potential for peptide fragments like this compound to be involved in immune recognition.
Competitive ELISA Experimental Workflow
The following diagram outlines the key steps of the this compound Competitive ELISA protocol. This workflow illustrates the competition between the peptide in the sample and the peptide coated on the plate for binding to the HRP-conjugated antibody.
References
Application Notes and Protocols for the Mass Spectrometric Detection of PQDVKFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Pro-Gln-Asp-Val-Lys-Phe-Pro (PQDVKFP) is a molecule of interest in various research and drug development applications. Accurate and sensitive detection and quantification of this peptide are crucial for pharmacokinetic studies, metabolism analysis, and quality control. Mass spectrometry (MS) offers unparalleled specificity and sensitivity for peptide analysis. This document provides detailed application notes and protocols for the detection and quantification of this compound using two primary mass spectrometry techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for rapid screening and confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of this compound
LC-MS/MS is the gold standard for quantitative peptide analysis due to its high sensitivity, selectivity, and wide dynamic range. The Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is particularly well-suited for targeted quantification of this compound in complex biological matrices.[1][2][3]
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS with MRM
1. Materials and Reagents:
-
This compound synthetic peptide standard (≥95% purity)
-
Stable isotope-labeled this compound internal standard (e.g., with ¹³C and ¹⁵N labeled Lysine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA), if needed for sample cleanup (note: can cause ion suppression in ESI)[4]
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
2. Sample Preparation:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound into the same matrix as the unknown samples (e.g., blank plasma). A typical concentration range could be from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking: Add a fixed concentration of the stable isotope-labeled this compound internal standard to all samples, calibration standards, and quality control (QC) samples.
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold ACN containing 0.1% FA. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE) (for enhanced cleanup):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the peptide with 1 mL of 80% ACN in water.
-
-
Dry-down and Reconstitution: Evaporate the solvent from the collected eluate under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).
3. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 5 minutes, then ramp to 95% B and hold for 1 minute, followed by re-equilibration at 5% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | |
| This compound Precursor (Q1) | To be determined empirically (Calculate theoretical m/z and confirm by infusion) |
| This compound Product (Q3) | To be determined empirically by fragmenting the precursor ion. Select at least two intense, stable fragments. |
| Collision Energy (CE) | To be optimized for each transition to maximize fragment ion intensity.[5][6] |
| Dwell Time | 50-100 ms per transition |
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both this compound and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (Hypothetical Data for this compound)
The following table presents hypothetical quantitative performance data for an LC-MS/MS MRM assay for this compound, based on typical values for similar peptide assays.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Linear Dynamic Range | 1.0 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
MALDI-TOF MS for Qualitative Analysis of this compound
MALDI-TOF MS is a rapid and effective technique for confirming the presence and determining the molecular weight of synthetic peptides like this compound.[7] It is particularly useful for quality control during peptide synthesis and for screening purposes.
Experimental Workflow for MALDI-TOF MS Analysis
Caption: Workflow for this compound analysis using MALDI-TOF MS.
Detailed Experimental Protocol: MALDI-TOF MS
1. Materials and Reagents:
-
This compound synthetic peptide
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water
-
Peptide calibration standards for mass calibration
2. Sample Preparation:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in 50:50 ACN:water with 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant.[8]
-
Sample Solution Preparation: Dissolve the this compound peptide in 0.1% TFA in water to a concentration of approximately 1-10 pmol/µL.
-
MALDI Plate Spotting (Dried-Droplet Method):
-
Pipette 0.5 µL of the sample solution onto a spot on the MALDI target plate.
-
Immediately add 0.5 µL of the matrix solution to the same spot.
-
Allow the mixture to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.[9]
-
3. MALDI-TOF MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Ion |
| Laser | Nitrogen laser (337 nm) |
| Laser Fluence | Optimize for best signal-to-noise ratio, starting at a low energy and increasing gradually. |
| Mass Analyzer | Reflectron mode for higher mass accuracy |
| Acceleration Voltage | 20-25 kV |
| Mass Range | m/z 500 - 2000 (to include the expected mass of this compound) |
| Calibration | External or internal calibration using a standard peptide mixture. |
4. Data Analysis:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of this compound.
-
Compare the experimentally determined mass to the theoretical mass of this compound to confirm its identity.
Fragmentation of Proline-Rich Peptides
The presence of proline residues in this compound influences its fragmentation pattern in tandem mass spectrometry.[8][10] Proline's cyclic structure can lead to preferential cleavage at the N-terminal side of the proline residue, resulting in abundant y-ions.[10] When optimizing MRM transitions, it is important to consider these characteristic fragmentation patterns.
References
- 1. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. Virtual Labs [pe-iitb.vlabs.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Situ Hybridization: Detection of Target XYZ
A Note on Terminology: The term "PQDVKFP" is not a recognized molecular target in scientific literature. Therefore, these application notes and protocols have been generated for a hypothetical mRNA target, hereinafter referred to as "Target XYZ," to demonstrate standard in situ hybridization (ISH) techniques.
Application Notes
Introduction
In situ hybridization (ISH) is a powerful technique used to visualize and localize specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved tissue sections or cells.[1][2][3] This method provides critical spatial information about gene expression, chromosomal organization, and the presence of pathogens, making it an invaluable tool in basic research, diagnostics, and drug development.[4][5] These notes provide a guide for the detection of a hypothetical novel biomarker, Target XYZ mRNA, which is postulated to be upregulated in specific disease states and is a target for therapeutic intervention.
Principle of the Assay
The core principle of ISH involves the hybridization of a labeled nucleic acid probe to its complementary target sequence within a cell or tissue.[6][7] The probe, which can be a DNA or RNA molecule, is labeled with a reporter molecule, such as a fluorophore (for Fluorescence ISH, FISH) or an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) (for Chromogenic ISH, CISH).[8][9] Following hybridization, unbound probes are washed away, and the specifically bound probes are visualized. In FISH, this is achieved by direct fluorescence microscopy, while in CISH, the enzyme catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of hybridization, which can be viewed with a standard bright-field microscope.[8][9][10]
Applications in Research and Drug Development
-
Gene Expression Profiling: Visualize the specific spatial distribution of Target XYZ mRNA within tissues to identify which cell types express the gene. This is crucial for understanding its biological function and role in disease.[3][4]
-
Biomarker Validation: In drug development, confirming the presence and location of Target XYZ in patient-derived tissues can validate it as a therapeutic target and a biomarker for patient stratification.
-
Pharmacodynamic Studies: Assess the on-target effects of novel therapeutics by measuring changes in Target XYZ mRNA levels in preclinical models following drug administration.
-
Diagnostic Development: CISH and FISH assays can be developed into diagnostic tools to identify patients whose tumors express Target XYZ, potentially predicting their response to targeted therapy.[11]
Hypothetical Signaling Pathway of Target XYZ
The following diagram illustrates a hypothetical signaling pathway where Target XYZ is a key downstream effector. A growth factor binds to a receptor tyrosine kinase (RTK), initiating a phosphorylation cascade through MAPK signaling, which in turn activates a transcription factor (TF) that upregulates the expression of Target XYZ mRNA.
Experimental Protocols
The choice between FISH and CISH depends on the specific research question, required sensitivity, and available equipment. FISH offers high sensitivity and the potential for multiplexing, while CISH is often more cost-effective and uses standard bright-field microscopy.[8][10]
Workflow Overview
The diagram below outlines the major steps in a typical ISH experiment, from sample preparation to final analysis.
Protocol 1: Fluorescence In Situ Hybridization (FISH) for Target XYZ mRNA
This protocol is adapted for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and Ethanol series (100%, 95%, 70%)
-
Protease solution (e.g., Pepsin or Proteinase K)[12]
-
Hybridization buffer (e.g., 50% formamide, 2x SSC)
-
Target XYZ probe (e.g., digoxigenin-labeled oligonucleotide)
-
Stringency wash buffers (e.g., 2x SSC, 0.1x SSC)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in wash buffer)
-
Anti-digoxigenin antibody conjugated to a fluorophore (e.g., FITC, Cy3)
-
DAPI counterstain
-
Antifade mounting medium
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Permeabilization (Protease Digestion):
-
Incubate slides in pre-warmed protease solution at 37°C for 10-15 minutes. The optimal time must be determined empirically.[12]
-
Wash slides in PBS for 2 x 5 minutes.
-
-
Probe Hybridization:
-
Dehydrate slides again through an ethanol series (70%, 95%, 100%) for 1 minute each and air dry.[12]
-
Prepare the probe by diluting it in hybridization buffer to the desired concentration (e.g., 1-5 ng/µL).
-
Apply 30-50 µL of the probe solution to the tissue section and cover with a plastic coverslip.[6]
-
Denature the probe and target RNA by heating the slides on a heat block at 75°C for 10 minutes.[12]
-
Transfer slides to a humidified chamber and incubate overnight at 37-42°C to allow hybridization.
-
-
Post-Hybridization Washes:
-
Immunodetection and Counterstaining:
-
Equilibrate slides in detection buffer (e.g., 4x SSC, 0.2% Tween 20) for 5 minutes.
-
Block with blocking buffer for 30 minutes at room temperature.
-
Incubate with the fluorophore-conjugated antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash slides in detection buffer for 3 x 5 minutes in the dark.
-
Apply DAPI counterstain for 10 minutes.[1]
-
Rinse briefly and mount with antifade mounting medium.
-
-
Imaging:
-
Analyze slides using a fluorescence microscope with appropriate filters.
-
Protocol 2: Chromogenic In Situ Hybridization (CISH) for Target XYZ mRNA
This protocol utilizes an enzyme-conjugated antibody and a chromogenic substrate for bright-field visualization.
Materials:
-
Same as FISH protocol, with the following substitutions:
-
Endogenous Peroxidase Block (e.g., 3% H₂O₂)
-
Anti-digoxigenin antibody conjugated to HRP or AP
-
Chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP)
-
Hematoxylin counterstain
-
Aqueous mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Permeabilization:
-
Follow steps 1-2 from the FISH protocol.
-
-
Endogenous Enzyme Quenching:
-
Incubate slides in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.
-
Rinse well with deionized water.
-
-
Probe Hybridization and Washes:
-
Follow steps 3-4 from the FISH protocol.
-
-
Immunodetection:
-
Block with blocking buffer for 30 minutes.
-
Incubate with HRP-conjugated anti-digoxigenin antibody for 1 hour.
-
Wash slides in buffer (e.g., PBS with 0.1% Tween 20) for 3 x 5 minutes.
-
-
Chromogenic Detection:
-
Prepare the chromogenic substrate solution (e.g., DAB) according to the manufacturer's instructions.
-
Incubate slides with the substrate until the desired color intensity is reached (typically 5-15 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing thoroughly with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate slides through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging:
-
Analyze slides using a standard bright-field microscope.
-
Data Presentation and Analysis
Quantitative analysis of ISH data can be performed by manual scoring or automated image analysis software.[13][14] Results are often presented as the percentage of positive cells or an H-score, which combines intensity and percentage.
Quantitative Data Summary
The following table presents hypothetical data from a study evaluating Target XYZ expression in different tumor types and its response to a novel inhibitor.
| Sample Group | N | Technique | % Positive Cells (Mean ± SD) | Signal Intensity (H-Score, Mean ± SD) |
| Tumor Type Screen | ||||
| Tumor Type A | 30 | CISH | 78 ± 12% | 210 ± 45 |
| Tumor Type B | 25 | CISH | 15 ± 8% | 35 ± 20 |
| Normal Adjacent Tissue | 30 | CISH | < 5% | < 10 |
| Drug Efficacy Study | ||||
| Tumor A + Vehicle | 10 | FISH | 82 ± 9% | 225 ± 38 |
| Tumor A + Inhibitor | 10 | FISH | 25 ± 11% | 60 ± 25 |
Decision Tree for Technique Selection
This diagram helps researchers choose the appropriate ISH technique based on their experimental needs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 6. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos [bio-protocol.org]
- 8. Chromogenic in situ hybridization - Wikipedia [en.wikipedia.org]
- 9. mybiosource.com [mybiosource.com]
- 10. Chromogenic In Situ Hybridization - Creative Bioarray [fish.creative-bioarray.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. abyntek.com [abyntek.com]
- 13. Quantitative aspects of an in situ hybridization procedure for detecting mRNAs in cells using 96-well microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Note: High-Efficiency CRISPR/Cas9-Mediated Knockout of the PQDVKFP Gene in HEK293T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PQDVKFP gene encodes for the Protein Quality and Degradation via Valine, Lysine, Phenylalanine, a putative E3 ubiquitin ligase critical in the cellular stress response pathway. By targeting misfolded proteins for proteasomal degradation, this compound plays a vital role in maintaining cellular homeostasis. Dysregulation of this compound has been implicated in various proteinopathies. This application note provides a detailed protocol for the CRISPR/Cas9-mediated knockout of the this compound gene in HEK293T cells, a common model for studying human cellular processes. The following sections describe the experimental design, a step-by-step protocol, and methods for validating the knockout efficiency.
Experimental Workflow
The overall workflow for generating a this compound knockout cell line involves several key stages, from guide RNA design to final validation of the gene knockout at the protein level.
Figure 1: Experimental workflow for this compound gene knockout.
Materials and Methods
1. Guide RNA (gRNA) Design and Cloning
Single guide RNAs (gRNAs) targeting the initial exons of the this compound gene were designed using a publicly available gRNA design tool. The top three gRNAs with the highest predicted on-target efficiency and lowest off-target scores were selected.
Table 1: Designed gRNA Sequences for this compound Knockout
| gRNA ID | Target Exon | Sequence (5' - 3') | Predicted On-Target Score | Predicted Off-Target Score |
| This compound-g1 | 1 | GTCGAGGCCATCGTCCACGA | 92 | 88 |
| This compound-g2 | 1 | ACATCGGCCGTCTAGAGGTC | 89 | 85 |
| This compound-g3 | 2 | TGGACGTCTACCAGCTAGAA | 85 | 81 |
The gRNA oligonucleotides were synthesized, annealed, and cloned into a pSpCas9(BB)-2A-Puro (PX459) V2.0 vector, which co-expresses the Cas9 nuclease and the puromycin resistance gene for selection.
2. Cell Culture and Transfection
HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For transfection, cells were seeded in a 6-well plate to reach 70-80% confluency on the day of transfection. Transfection was performed using Lipofectamine 3000 with 2.5 µg of the gRNA-Cas9 plasmid.
3. Selection and Single-Cell Cloning
48 hours post-transfection, cells were treated with 2 µg/mL puromycin for 48 hours to select for successfully transfected cells. Following selection, the surviving cells were harvested and re-seeded at a low density in a 10-cm dish for single-cell cloning. Individual colonies were picked and expanded.
4. Validation of Gene Knockout
Genomic DNA was extracted from the expanded clones. The region of the this compound gene targeted by the gRNA was amplified by PCR and sequenced using the Sanger method to identify insertions or deletions (indels). Furthermore, whole-cell lysates were prepared and subjected to Western blot analysis using a primary antibody specific for the this compound protein to confirm the absence of protein expression.
Hypothetical Signaling Pathway
The this compound gene is hypothesized to be a central component of a cellular stress response pathway, where it facilitates the ubiquitination and subsequent degradation of misfolded proteins.
Figure 2: Hypothetical this compound signaling pathway.
Results
1. Knockout Validation by Sanger Sequencing
Sanger sequencing of the PCR products from single-cell clones transfected with this compound-g1 revealed various indel mutations at the target site, confirming successful gene editing.
Table 2: Sequencing Results of this compound Knockout Clones
| Clone ID | Mutation Type | Mutation Size | Reading Frame Shift |
| Clone A1 | Deletion | -7 bp | Yes |
| Clone A2 | Insertion | +1 bp | Yes |
| Clone B1 | Deletion | -11 bp | Yes |
2. Knockout Validation by Western Blot
Western blot analysis of protein lysates from the validated knockout clones showed a complete absence of the this compound protein band compared to the wild-type (WT) control.
Table 3: Western Blot Analysis of this compound Protein Expression
| Cell Line | This compound Protein Level (relative to WT) | GAPDH (Loading Control) |
| Wild-Type (WT) | 100% | 100% |
| Clone A1 | 0% | 100% |
| Clone A2 | 0% | 100% |
| Clone B1 | 0% | 100% |
Protocol: Step-by-Step CRISPR/Cas9 Knockout of this compound
1. Annealing and Cloning of gRNA Oligos
-
Resuspend forward and reverse gRNA oligos to 100 µM in nuclease-free water.
-
Mix 1 µL of forward oligo, 1 µL of reverse oligo, 1 µL of 10x T4 DNA Ligase Buffer, and 7 µL of nuclease-free water.
-
Anneal in a thermocycler with the following program: 95°C for 5 min, then ramp down to 25°C at a rate of 5°C/min.
-
Digest the pSpCas9(BB)-2A-Puro (PX459) V2.0 vector with BbsI-HF restriction enzyme.
-
Ligate the annealed gRNA oligo duplex into the digested vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli and select on ampicillin plates.
-
Isolate and purify the plasmid DNA from selected colonies.
2. Transfection of HEK293T Cells
-
One day before transfection, seed 2.5 x 10^5 HEK293T cells per well in a 6-well plate.
-
On the day of transfection, dilute 2.5 µg of the gRNA-Cas9 plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 7.5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
Incubate for 48 hours at 37°C.
3. Puromycin Selection and Single-Cell Cloning
-
48 hours post-transfection, replace the medium with fresh medium containing 2 µg/mL puromycin.
-
Incubate for 48 hours, replacing the medium with fresh puromycin-containing medium every 24 hours.
-
After selection, wash the cells with PBS and add fresh medium without puromycin.
-
Allow the cells to recover and grow to confluency.
-
Harvest the cells and re-seed at a density of approximately 100 cells per 10-cm dish.
-
Allow single colonies to form over 1-2 weeks.
-
Pick individual colonies using a sterile pipette tip and transfer to a 24-well plate for expansion.
4. Genotyping by Sanger Sequencing
-
Extract genomic DNA from the expanded clones.
-
Amplify the target region of the this compound gene using primers flanking the gRNA target site.
-
Purify the PCR product and send for Sanger sequencing.
-
Analyze the sequencing results for the presence of indels.
5. Western Blot Analysis
-
Prepare whole-cell lysates from the wild-type and knockout clones.
-
Determine the protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
Unable to Proceed: Specific Disease Name Required for Biomarker Application Notes
Dear Researcher,
We are unable to proceed with your request to create detailed Application Notes and Protocols for "PQDVKFP as a potential biomarker" as a specific disease name was not provided. Our initial comprehensive search for the peptide "this compound" did not yield any association with a specific disease in the current scientific literature.
To provide you with accurate and relevant information, including quantitative data, experimental protocols, and pathway diagrams, it is crucial to have a specific disease context. Biomarkers are inherently linked to particular pathological conditions, and all experimental and analytical methodologies are tailored to that specific disease.
Please specify the disease you are interested in researching in relation to the potential biomarker this compound. Once you provide a specific disease name, we will be able to conduct a targeted search and generate the detailed Application Notes and Protocols you have requested.
We look forward to assisting you further with your research.
Troubleshooting & Optimization
Technical Support Center: Anti-KAP7 (PQDVKFP) Rabbit pAb for Immunohistochemistry
Welcome to the technical support center for the anti-KAP7 (PQDVKFP) Rabbit polyclonal antibody. This guide provides detailed troubleshooting advice and protocols to help you achieve optimal results in your immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the this compound antibody in IHC?
A1: For formalin-fixed paraffin-embedded (FFPE) tissues, we recommend a starting dilution of 1:250. However, the optimal dilution should be determined empirically for each specific tissue type and experimental setup.[1][2] We suggest performing a titration series (e.g., 1:100, 1:250, 1:500) to find the concentration that provides the best signal-to-noise ratio.[1][2]
Q2: Which antigen retrieval method is recommended for the this compound antibody?
A2: Heat-Induced Epitope Retrieval (HIER) is recommended for this antibody.[3][4] Optimal results are typically achieved using a citrate buffer (10 mM Sodium Citrate, pH 6.0).[3] However, for some tissues, a Tris-EDTA buffer (pH 9.0) may yield better results.[1] It is advisable to test both conditions to determine the best method for your specific sample.[4]
Q3: What are the recommended positive and negative controls for IHC with this compound?
A3:
-
Positive Control: A tissue known to express KAP7, such as human colon carcinoma, is a suitable positive control.[1][5]
-
Negative Control: A tissue known to not express KAP7 should be used.[5][6] Additionally, a "no primary antibody" control, where the primary antibody is omitted, should be included to check for non-specific binding of the secondary antibody.[5][7] An isotype control can also be used to ensure the observed staining is not due to non-specific binding of the immunoglobulin.[5]
Troubleshooting Guide
Problem: Weak or No Staining
If you are observing weak or no staining, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Antibody Dilution | The antibody may be too dilute. Perform a titration experiment with a range of concentrations (e.g., 1:100, 1:250, 1:500) to determine the optimal dilution.[1] |
| Suboptimal Antigen Retrieval | Inadequate antigen retrieval can mask the epitope. Ensure the HIER method is performed correctly, paying close attention to buffer pH, temperature, and incubation time.[1][8] Consider trying an alternative buffer (e.g., Tris-EDTA pH 9.0 if you are using citrate pH 6.0).[1] |
| Inactive Primary or Secondary Antibody | Confirm the storage conditions and expiration dates of both the primary and secondary antibodies.[1] Ensure the secondary antibody is compatible with the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[1][9] |
| Insufficient Incubation Time | Increase the primary antibody incubation time. An overnight incubation at 4°C can enhance signal intensity. |
| Tissue Fixation Issues | Over-fixation or under-fixation of the tissue can affect antigenicity.[10] If possible, use consistently fixed tissues. For over-fixed tissues, a more extended antigen retrieval protocol may be necessary.[10] |
Problem: High Background Staining
High background can obscure specific staining. The following table outlines common causes and how to address them.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | This is a common cause of high background. Reduce the primary antibody concentration by performing a dilution series.[1][11] |
| Insufficient Blocking | Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[11] |
| Endogenous Peroxidase or Phosphatase Activity | If using an HRP- or AP-based detection system, endogenous enzyme activity can cause background staining.[12] Quench endogenous peroxidase with a 3% H2O2 solution before primary antibody incubation.[12][13] For AP, use levamisole in the detection substrate solution.[12][14] |
| Non-specific Binding of Secondary Antibody | Run a control without the primary antibody to check for secondary antibody cross-reactivity.[8] Consider using a pre-adsorbed secondary antibody. |
| Tissue Sections Drying Out | Allowing tissue sections to dry at any stage can cause non-specific staining.[1] Use a humidified chamber for incubation steps. |
Detailed Experimental Protocol
This protocol provides a general guideline for IHC staining of FFPE tissues with the this compound antibody.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene: 2 changes for 5 minutes each.
- Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
- Heat in a microwave or pressure cooker to a sub-boiling temperature for 10-20 minutes.
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.
- Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
3. Peroxidase Block (for HRP-based detection):
- Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12][15]
- Rinse with wash buffer.
4. Blocking:
- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[16][17]
5. Primary Antibody Incubation:
- Dilute the this compound antibody to the optimal concentration in antibody diluent.
- Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
6. Detection:
- Rinse slides with wash buffer.
- Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Apply streptavidin-HRP and incubate for 30 minutes at room temperature.
- Rinse with wash buffer.
7. Chromogen Development:
- Apply a chromogen solution (e.g., DAB) and monitor for color development.
- Stop the reaction by rinsing with distilled water.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Visualizations
Caption: Immunohistochemistry (IHC) workflow for FFPE tissues.
Caption: A logical guide for troubleshooting common IHC issues.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. theyoungresearcher.com [theyoungresearcher.com]
- 3. IHC antigen retrieval protocol | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Troubleshooting Immunohistochemistry [nsh.org]
- 11. biossusa.com [biossusa.com]
- 12. qedbio.com [qedbio.com]
- 13. Blocking endogenous peroxidases: a cautionary note for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocking of Unwanted Non-specific Staining for Immunohistochemistry - IHC WORLD [ihcworld.com]
- 15. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. bitesizebio.com [bitesizebio.com]
Technical Support Center: Preventing Degradation of PQDVKFP
Welcome to the technical support center for the peptide PQDVKFP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental samples. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in preventing this compound degradation?
A1: The single most important factor is proper storage. Lyophilized (freeze-dried) this compound is significantly more stable than in solution.[1][2][3][4][5] It should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture and air.[1][2][6][7]
Q2: How should I handle lyophilized this compound before reconstitution?
A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[8] This prevents condensation from forming inside the vial, which can introduce moisture and lead to hydrolysis. Weigh out the desired amount quickly and reseal the vial tightly.[2][8]
Q3: What is the best way to store this compound once it is in solution?
A3: The shelf-life of peptides in solution is very limited.[2][9] If storage in solution is unavoidable, it is recommended to:
-
Use a sterile buffer at a pH between 5 and 6.[2]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][6][10]
-
Store the aliquots frozen at -20°C or, for longer-term storage, at -80°C.[1][2][10]
Q4: Which amino acids in the this compound sequence are most susceptible to degradation?
A4: While the full degradation profile of this compound is sequence-specific, we can anticipate potential issues based on its amino acid composition (Pro-Gln-Asp-Val-Lys-Phe-Pro).
-
Aspartic Acid (D): Prone to hydrolysis, especially at acidic pH, which can lead to peptide bond cleavage.[10][11]
-
Glutamine (Q): Susceptible to deamidation, a reaction that can be catalyzed by basic conditions.[10][12]
-
Proline (P): The presence of proline can influence the conformation of the peptide and potentially affect its overall stability.
Q5: Can I do anything to prevent enzymatic degradation of this compound in biological samples like plasma or serum?
A5: Yes. Biological samples contain proteases that can rapidly degrade peptides.[13] To prevent this, you should:
-
Collect blood samples in tubes containing protease inhibitors.[14][15]
-
Process samples quickly and at low temperatures (e.g., on ice).
-
Consider using a commercially available protease inhibitor cocktail that targets a broad range of proteases.[16][17]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound degradation.
Problem 1: Loss of this compound activity or inconsistent results in assays.
This is often the first sign of peptide degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Problem 2: Observing unexpected peaks during HPLC or Mass Spectrometry analysis.
This indicates the presence of degradation products or other impurities.
| Observation | Potential Cause | Recommended Action |
| Peak with a mass loss of 17 Da | Deamidation of the Glutamine (Q) residue. | Optimize the pH of your solutions to be slightly acidic (pH 5-6) to minimize this base-catalyzed reaction.[10] |
| Multiple new peaks with altered retention times | Hydrolysis of the peptide backbone, possibly at the Aspartic Acid (D) residue. | Ensure samples are stored lyophilized and that solutions are kept frozen until use. Avoid highly acidic or basic conditions.[10][11] |
| Peak with a mass increase of 16 Da or 32 Da | Oxidation . Although this compound does not contain highly susceptible residues like Met or Cys, oxidation can still occur under harsh conditions. | Use high-purity, degassed solvents. Minimize exposure of the peptide to atmospheric oxygen, especially when in solution.[10][12] |
Data and Protocols
Table 1: General Storage Recommendations for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator, protected from light.[1][2][4][6] |
| In Solution (Short-term) | 4°C | Days | Use within a few days; dependent on sequence stability.[1] |
| In Solution (Long-term) | -20°C to -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles. Use a sterile buffer (pH 5-6).[2][10] |
Table 2: Common Chemical Degradation Pathways and Prevention Strategies
| Degradation Pathway | Susceptible Residues in this compound | Primary Cause | Prevention Strategy |
| Hydrolysis | Aspartic Acid (D) | Water, Acidic/Basic pH | Store lyophilized; use pH-controlled buffers (pH 5-6).[10][11][12] |
| Deamidation | Glutamine (Q) | Basic pH | Maintain a slightly acidic to neutral pH in solutions.[10][12] |
| Oxidation | Phenylalanine (F) (less common) | Oxygen, Metal Ions | Use degassed buffers; consider adding antioxidants for long-term storage in solution.[10][18] |
Experimental Protocol: Sample Preparation from Plasma to Minimize Degradation
-
Blood Collection: Collect whole blood in tubes containing a broad-spectrum protease inhibitor cocktail and an anticoagulant like EDTA.[14][15]
-
Immediate Processing: Process the blood sample immediately after collection. All steps should be performed on ice or at 4°C.
-
Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Immediately aliquot the plasma into single-use cryovials. This is critical to avoid freeze-thaw cycles which can accelerate degradation.[1][2]
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis.
-
Thawing: When ready for use, thaw the plasma aliquot rapidly in a 37°C water bath and immediately place it on ice.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Major degradation pathways for peptides like this compound.
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. polarispeptides.com [polarispeptides.com]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 8. bachem.com [bachem.com]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. veeprho.com [veeprho.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. academic.oup.com [academic.oup.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. arrow.tudublin.ie [arrow.tudublin.ie]
- 18. realpeptides.co [realpeptides.co]
Technical Support Center: Troubleshooting High Background in Western Blotting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving high background issues in Western blot experiments. High background can obscure target protein signals, leading to ambiguous or uninterpretable results. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve the root causes of high background in your Western blots.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Western blot has a uniformly high background. What are the most common causes and how can I fix it?
A uniformly high background, often appearing as a dark or gray haze across the entire membrane, is a frequent issue in Western blotting.[1] This problem typically stems from several key areas in the protocol.
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking is a primary cause of high background.[1][2] The blocking buffer's role is to prevent non-specific binding of antibodies to the membrane.
-
Try a different blocking agent: The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[1] If you are experiencing high background with one, try switching to the other. For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[1]
-
Increase blocking concentration and duration: You can increase the concentration of your blocking agent (e.g., from 3-5% to 5-7%) and extend the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[2]
-
Ensure fresh blocking buffer: Always use freshly prepared blocking buffer, as bacterial growth in old buffer can contribute to background.[3]
-
-
Adjust Antibody Concentrations: Using too much primary or secondary antibody is a common mistake that leads to increased non-specific binding.[4][5]
-
Titrate your antibodies: The optimal antibody concentration can vary. It's crucial to perform a dilution series (titration) to determine the lowest concentration that provides a strong signal with minimal background.[1] Start with the manufacturer's recommended dilution and then test several more dilute concentrations.
-
Reduce incubation time or temperature: Consider decreasing the antibody incubation time or performing the incubation at 4°C overnight instead of at room temperature.[1][5]
-
-
Improve Washing Steps: Inadequate washing fails to remove unbound and non-specifically bound antibodies.[1][4]
-
Increase wash duration and volume: Increase the number of washes (e.g., from three to five) and the duration of each wash (e.g., from 5-10 minutes to 10-15 minutes).[1] Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane.[6]
-
Add a detergent: Including a mild detergent like Tween-20 in your wash buffer (e.g., TBST or PBST) is standard practice to reduce non-specific binding.[1] You can try increasing the Tween-20 concentration slightly (e.g., from 0.05% to 0.1%).[7]
-
-
Check Your Detection Reagents and Exposure Time:
-
Use fresh substrate: Chemiluminescent substrates have a limited shelf life once mixed. Always use freshly prepared substrate.
-
Reduce exposure time: Overexposure of the blot to film or a digital imager can lead to a dark background.[8] Try significantly reducing the exposure time.
-
Q2: I'm observing non-specific bands on my Western blot in addition to my band of interest. What could be the cause?
The appearance of distinct, non-specific bands can be due to several factors, ranging from the sample itself to the antibodies used.[2]
Troubleshooting Steps:
-
Sample Preparation:
-
Prevent protein degradation: Prepare fresh lysates for each experiment and keep them on ice. The addition of protease and phosphatase inhibitors to your lysis buffer is critical to prevent protein degradation, which can appear as lower molecular weight bands.[2]
-
Load an appropriate amount of protein: Too much protein loaded per lane can lead to non-specific antibody binding.[5] Try reducing the amount of protein loaded.
-
-
Antibody Specificity:
-
Primary antibody cross-reactivity: The primary antibody may be cross-reacting with other proteins in the lysate that share a similar epitope. Check the antibody's datasheet for information on its specificity and potential cross-reactivities.
-
Secondary antibody non-specific binding: To check for this, run a control blot where the primary antibody is omitted.[5] If you still see bands, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[2]
-
-
Protocol Optimization: The same steps for reducing uniform high background can also help with non-specific bands, particularly optimizing blocking and antibody concentrations.[2]
Q3: My blot has a speckled or spotty background. How can I resolve this?
A speckled background is often caused by the aggregation of antibodies or issues with the blocking agent.[9]
Troubleshooting Steps:
-
Filter Your Antibodies and Buffers: Aggregates in the primary or secondary antibody solutions can cause speckles. Centrifuge the antibody tubes briefly before use and/or filter the diluted antibody solution through a 0.2 µm filter.[9] Also, ensure that your blocking agent is fully dissolved; gentle warming and stirring can help.[9][10]
-
Maintain a Clean Workspace: Ensure that all incubation trays and equipment are clean and free of contaminants.[11] Handle the membrane carefully with clean forceps to avoid introducing dust or other particulates.[10]
-
Prevent the Membrane from Drying Out: Never allow the membrane to dry out at any point during the Western blotting process, as this can cause irreversible and non-specific antibody binding.[5][8]
Experimental Protocols & Data Presentation
Optimizing Blocking Conditions
A critical step in reducing background is the optimization of blocking conditions.
Protocol:
-
Prepare several small membranes with your transferred protein of interest.
-
Prepare different blocking buffers to test side-by-side. Common choices include:
-
5% (w/v) non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
5% (w/v) BSA in TBST
-
Commercially available blocking buffers
-
-
Incubate the membranes in the different blocking buffers for varying amounts of time (e.g., 1 hour at room temperature vs. overnight at 4°C).
-
Proceed with the standard primary and secondary antibody incubations and detection steps for all membranes.
-
Compare the signal-to-noise ratio for each condition to determine the optimal blocking strategy for your specific antibody and sample type.
Table 1: Common Blocking Agents and Their Properties
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many antibodies. | Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May also contain biotin, which can interfere with avidin-biotin detection systems.[7] |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | Recommended for detecting phosphorylated proteins as it is free of phosphoproteins. | More expensive than milk. May not be as effective as milk for all antibodies. |
| Commercial Buffers | Varies | Often optimized for low background and high signal-to-noise ratio. Can be protein-free. | Can be more expensive. |
Optimizing Antibody Dilutions
Proper antibody concentration is crucial for a clean blot.
Protocol:
-
Prepare a dilution series for your primary antibody. A good starting point is the manufacturer's recommendation, followed by several two-fold or five-fold dilutions.
-
Incubate identical strips of your blotted membrane with each antibody dilution.
-
After washing, incubate all strips with the same concentration of secondary antibody.
-
Develop all strips simultaneously and compare the results. The optimal dilution will give a strong signal for your protein of interest with minimal background.
-
Repeat this process to optimize the secondary antibody concentration.
Table 2: Recommended Starting Dilutions for Antibodies
| Antibody Type | Recommended Starting Dilution Range |
| Primary Antibody | 1:500 - 1:5,000 |
| Secondary Antibody | 1:2,000 - 1:20,000 |
Note: These are general ranges. Always consult the antibody datasheet for specific recommendations.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in Western blotting.
Caption: A flowchart for systematically troubleshooting high background in Western blotting.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. biossusa.com [biossusa.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 10. youtube.com [youtube.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Recombinant PQDVKFP Expression
Welcome to the technical support center for improving the expression yield of the recombinant peptide PQDVKFP. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during expression and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for a small peptide like this compound?
Escherichia coli (E. coli) is a highly suitable and widely used host for producing recombinant peptides like this compound due to its rapid growth, well-understood genetics, and cost-effective cultivation.[1][2][3][4][5] The T7-based expression system, often used in strains like BL21(DE3), is a popular choice for achieving high expression levels.[1][6] However, for some peptides, yeast systems like Pichia pastoris can also be effective, particularly if post-translational modifications were required, though this is less common for small peptides.[7]
Q2: How can I prevent proteolytic degradation of the this compound peptide?
Small peptides can be susceptible to degradation by host cell proteases. To mitigate this:
-
Use Protease-Deficient Strains: Employ E. coli strains deficient in key proteases, such as BL21(DE3), which lacks the Lon and OmpT proteases.[6][8][9][10]
-
Optimize Culture Temperature: Lowering the induction temperature (e.g., to 16-25°C) can reduce the activity of many proteases and also improve protein folding.[11][12]
-
Use Fusion Tags: Fusing the peptide to a larger, more stable protein (a fusion tag) can protect it from degradation.[13]
-
Add Protease Inhibitors: During cell lysis and purification, add a protease inhibitor cocktail to your buffers.[14]
Q3: Should I use a fusion tag for expressing this compound? What are the pros and cons?
Using a fusion tag is highly recommended for small peptides. Fusion tags are larger proteins or peptides genetically fused to the target peptide.[13]
-
Advantages:
-
Increased Yield and Stability: Larger fusion partners like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) can significantly enhance the expression level, solubility, and stability of the small peptide.[15][16][17][18]
-
Protection from Degradation: The larger tag can physically shield the peptide from cellular proteases.[13]
-
Simplified Purification: Affinity tags (e.g., polyhistidine or His-tag, GST-tag) allow for straightforward one-step purification via affinity chromatography.[15][17]
-
-
Disadvantages:
-
Tag Removal Required: For most applications, the fusion tag must be cleaved off using a specific protease (e.g., TEV or Thrombin), which adds an extra step to the purification process.[15]
-
Potential for Misfolding: In rare cases, the fusion tag can interfere with the proper folding of the target peptide.[15]
-
Reduced Overall Yield: The final yield of the target peptide will be lower than the fusion protein yield due to losses during the cleavage and subsequent purification steps.[13]
-
Troubleshooting Guide
Problem 1: Low or No Expression of this compound
This is a common starting problem. Follow these steps to diagnose the issue.
-
Possible Cause: Incorrect Plasmid Construct
-
Solution: Verify the entire expression cassette of your plasmid via DNA sequencing. Ensure the this compound gene is in the correct reading frame with any fusion tags and that there are no mutations in the promoter, ribosome binding site, or the gene itself.[19]
-
-
Possible Cause: Codon Bias
-
Solution: The genetic code is degenerate, and different organisms have preferences for certain codons (codon bias).[20] If the DNA sequence for this compound uses codons that are rare in E. coli, translation can be inefficient, leading to low yield.[20][21]
-
Analyze Codon Usage: Use online tools to analyze your gene's codon usage for E. coli. A Codon Adaptation Index (CAI) below 0.7 suggests that optimization may be beneficial.
-
Gene Synthesis: Synthesize the gene with codons optimized for E. coli to improve translation efficiency.[1][11][22]
-
Use Specialized Strains: Alternatively, use E. coli strains like Rosetta(DE3), which contain a plasmid supplying tRNAs for rare codons.[21]
-
-
-
Possible Cause: Suboptimal Induction Conditions
-
Solution: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), and the post-induction temperature and time are critical variables.[23][24][25] A standard starting point is to induce at an OD600 of 0.6-0.8 with 1 mM IPTG at 37°C for 3-4 hours, but this is often not optimal.[23][25][26] Systematically test a range of conditions.
-
| Parameter | Low Range | Mid Range | High Range |
| Induction OD600 | 0.4 - 0.6 | 0.6 - 0.8 | 0.8 - 1.0 |
| IPTG Concentration | 0.1 mM | 0.5 mM | 1.0 mM |
| Temperature | 18°C (overnight) | 25°C (6-8 hours) | 37°C (3-4 hours) |
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
High-level expression in E. coli can lead to the protein misfolding and aggregating into insoluble inclusion bodies.[18][27]
-
Possible Cause: High Expression Rate
-
Possible Cause: Lack of Solubility-Enhancing Tag
-
Solution: Inclusion Body Solubilization and Refolding
-
If optimizing for soluble expression fails, you can purify the peptide from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants (like 8M urea or 6M guanidine-HCl), and then refolding the peptide into its active conformation.[27][29][30][31][32] This process requires significant optimization.
-
Problem 3: Low Yield After Purification
Good expression on a gel doesn't always translate to high purified yield.[14]
-
Possible Cause: Inefficient Cell Lysis
-
Solution: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. Analyze a sample of the cell debris pellet on an SDS-PAGE gel to see if a significant amount of your protein remains unreleased.
-
-
Possible Cause: Protein Loss During Chromatography
-
Solution: Optimize your chromatography buffers. For His-tagged proteins, ensure the pH and imidazole concentrations in the binding, wash, and elution buffers are optimal.[33] Check that your affinity tag is accessible and has not been cleaved.[14] Analyze samples of the flow-through and wash fractions to see where your protein is being lost.
-
Key Experimental Protocols
Protocol 1: Optimization of Induction Parameters
This protocol is for a small-scale screen to find the best temperature and IPTG concentration.
-
Inoculation: Inoculate a 10 mL starter culture of LB medium (with the appropriate antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with shaking.
-
Sub-culturing: Inoculate six 50 mL cultures of LB medium to a starting OD600 of 0.05 with the overnight culture.
-
Growth: Grow all cultures at 37°C with shaking until the OD600 reaches 0.6.
-
Induction:
-
Take a 1 mL "uninduced" sample from one culture.
-
Induce the cultures in pairs with final IPTG concentrations of 0.1 mM, 0.5 mM, and 1.0 mM.
-
Move one flask from each pair to a 20°C shaker and leave the other three at 37°C.
-
-
Harvesting:
-
For the 37°C cultures, harvest after 4 hours.
-
For the 20°C cultures, harvest after 16 hours (overnight).
-
-
Analysis: Pellet 1 mL from each culture. Lyse the cells and run the total cell lysate on an SDS-PAGE gel to compare expression levels under each condition.
Protocol 2: SDS-PAGE and Western Blot Analysis
-
Sample Preparation: Resuspend cell pellets in 100 µL of 1X SDS-PAGE sample buffer per 0.1 OD600 units of cells.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load 10-15 µL of each sample onto a suitable polyacrylamide gel (e.g., Tricine-SDS-PAGE for small peptides). Run the gel according to the manufacturer's instructions.
-
Visualization (SDS-PAGE): Stain the gel with Coomassie Brilliant Blue to visualize total protein. A band at the expected molecular weight of this compound (or its fusion construct) should be visible in induced samples.
-
Transfer (Western Blot): Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Probing: Block the membrane and probe with a primary antibody specific to your fusion tag (e.g., anti-His antibody). Follow with a compatible HRP-conjugated secondary antibody and detect using a chemiluminescent substrate. This provides a more specific confirmation of expression.
Visual Guides and Workflows
References
- 1. biomatik.com [biomatik.com]
- 2. Escherichia coli Expression System: A Powerful Tool for Recombinant Protein Production - CD Biosynsis [biosynsis.com]
- 3. E. coli Expression Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. タンパク質発現系 [sigmaaldrich.com]
- 5. Small-scale expression of proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competent Cells for Protein Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. goldbio.com [goldbio.com]
- 11. Strategies for Enhancing Recombinant Protein Expression: Core Techniques for Efficient and Reliable Results [procellsystem.com]
- 12. genscript.com [genscript.com]
- 13. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 17. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 18. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 19. goldbio.com [goldbio.com]
- 20. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 21. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 23. nbinno.com [nbinno.com]
- 24. What Reasons Affect IPTG-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]
- 25. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. neb.com [neb.com]
- 29. researchgate.net [researchgate.net]
- 30. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 31. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 32. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
PQDVKFP assay variability and reproducibility
Technical Support Center: PQDVKFP Assay
This technical support center provides troubleshooting guidance and frequently asked questions for the this compound assay. The following information is designed to help researchers, scientists, and drug development professionals address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: The this compound assay is a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify the concentration of the this compound peptide in biological samples. In this format, a known amount of labeled this compound peptide competes with the unlabeled this compound peptide in the sample for a limited number of binding sites on a specific antibody coated onto the microplate wells. The signal generated is inversely proportional to the concentration of this compound in the sample.
Q2: What are the recommended storage conditions for the assay kit components?
A2: Upon receipt, store the entire kit at 2-8°C. Do not freeze the kit components. Ensure that the microplate is kept in the sealed pouch with desiccant to prevent moisture exposure. All reagents should be returned to 2-8°C storage immediately after use.
Q3: Can I use different sample types with this assay?
A3: The assay has been validated for use with serum, plasma (EDTA, heparin, citrate), and cell culture supernatant. The use of other biological fluids should be validated by the end-user to ensure assay performance is not compromised by matrix effects.
Q4: What is the typical standard curve range for the this compound assay?
A4: The typical standard curve range is from 10 pg/mL to 1000 pg/mL. It is crucial to generate a new standard curve for each assay plate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal
-
Possible Cause: Inadequate washing of the microplate wells.
-
Solution: Ensure that the washing steps are performed according to the protocol. Increase the number of wash cycles from three to five. Ensure complete aspiration of wash buffer from the wells after the final wash.
-
Possible Cause: Contamination of the substrate solution.
-
Solution: Use fresh substrate solution for each experiment. Do not return unused substrate to the stock bottle. Protect the substrate from light exposure.
-
Possible Cause: Non-specific binding of the detection antibody.
-
Solution: Ensure that the blocking buffer has been properly prepared and incubated for the recommended time.
Issue 2: Low or No Signal
-
Possible Cause: Inactive or expired reagents.
-
Solution: Check the expiration dates of all kit components. Ensure that all reagents were stored under the recommended conditions.
-
Possible Cause: Incorrect preparation of the standard curve or samples.
-
Solution: Double-check all dilution calculations and pipetting steps. Use calibrated pipettes and fresh tips for each transfer.
-
Possible Cause: Omission of a critical reagent (e.g., detection antibody, substrate).
-
Solution: Carefully review the experimental protocol to ensure all steps were followed in the correct order and that all required reagents were added.
Issue 3: High Variability Between Replicates (High %CV)
-
Possible Cause: Inconsistent pipetting technique.
-
Solution: Use calibrated micropipettes and ensure consistent, careful pipetting. Pre-wet pipette tips before aspirating reagents.
-
Possible Cause: Temperature gradients across the microplate.
-
Solution: Allow all reagents and the microplate to equilibrate to room temperature before starting the assay. During incubations, avoid stacking plates or placing them in areas with temperature fluctuations.
-
Possible Cause: Edge effects on the microplate.
-
Solution: To minimize edge effects, it is recommended to not use the outermost wells of the plate for standards or samples. If this is not possible, ensure the plate is sealed properly during incubations to prevent evaporation.
Assay Performance Data
The following tables summarize the intra-assay and inter-assay variability for the this compound assay.
Table 1: Intra-Assay Precision Three samples with known concentrations of this compound were tested in 20 replicates on a single plate to determine intra-assay precision.
| Sample | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Coefficient of Variation (%CV) |
| 1 | 50 | 2.1 | 4.2% |
| 2 | 250 | 9.8 | 3.9% |
| 3 | 750 | 28.5 | 3.8% |
Table 2: Inter-Assay Precision Three samples with known concentrations of this compound were tested in 10 independent assays performed on different days to determine inter-assay precision.
| Sample | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Coefficient of Variation (%CV) |
| 1 | 52 | 3.6 | 6.9% |
| 2 | 258 | 15.5 | 6.0% |
| 3 | 761 | 41.1 | 5.4% |
Experimental Protocols & Visualizations
Hypothetical Signaling Pathway Involving this compound
The diagram below illustrates a hypothetical signaling cascade where the this compound peptide acts as a ligand for a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling pathways.
Caption: Hypothetical this compound signaling pathway.
This compound Assay Experimental Workflow
This diagram outlines the major steps involved in performing the this compound competitive ELISA.
Caption: this compound assay experimental workflow.
Troubleshooting Decision Tree for High Variability
This logical diagram provides a step-by-step guide for troubleshooting high coefficient of variation (%CV) in your assay results.
Caption: Troubleshooting logic for high %CV.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Allow all reagents to reach room temperature (20-25°C) before use.
-
Prepare serial dilutions of the this compound standard from the stock solution to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, and 0 pg/mL).
-
Prepare your samples. If necessary, dilute samples in the provided assay buffer to fall within the standard curve range.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the labeled this compound peptide to each well.
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of 1X Wash Buffer per well.
-
Add 100 µL of the Detection Antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as described above.
-
Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
-
Data Collection and Analysis:
-
Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of this compound in your samples by interpolating their mean absorbance values from the standard curve. Remember to account for any sample dilution factors.
-
Technical Support Center: Enhancing Fluorescence Microscopy Signals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance signals in fluorescence microscopy. The following sections address common issues and provide detailed protocols for signal amplification, with a focus on utilizing peptide-based tagging systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of weak fluorescent signals in my microscopy experiments?
A1: Weak fluorescent signals can stem from a variety of factors, including:
-
Low protein expression: The target protein may not be expressing at high enough levels within the cell.
-
Inefficient fluorophore labeling: The fluorescent probe may not be efficiently attaching to the target protein.
-
Photobleaching: The fluorophore may be losing its fluorescence due to prolonged exposure to excitation light.[1]
-
Suboptimal imaging parameters: The microscope settings, such as laser power, exposure time, and filter selection, may not be optimized for the specific fluorophore.
-
Environmental factors: The pH, temperature, or mounting medium of the sample can affect fluorophore stability and brightness.
Q2: How can I amplify the signal from my fluorescently labeled protein?
A2: Several strategies can be employed for signal amplification. One effective method is to use a multivalent labeling system, such as a peptide tag that can be recognized by a fluorescently labeled nanobody.[2][3][4] This approach allows for the recruitment of multiple fluorophores to a single target protein, thereby increasing the overall signal intensity.[2][3][4]
Q3: What is the ALFA-tag system and how does it enhance fluorescent signals?
A3: The ALFA-tag system is a tool for signal amplification in fluorescence microscopy.[2][3][4] It consists of a small, 13-amino acid peptide tag (the ALFA-tag) that is genetically fused to the protein of interest.[2][3] This tag is then recognized with high affinity by a fluorescently labeled nanobody.[2][3] By using a pentavalent ALFA-tag substrate, multiple nanobodies, each carrying fluorophores, can be recruited to a single target protein, leading to a significant enhancement of the fluorescent signal.[2][3][4]
Q4: When should I consider using a signal amplification system like the ALFA-tag?
A4: A signal amplification system is beneficial in the following scenarios:
-
When imaging proteins with low expression levels.
-
For applications requiring high signal-to-noise ratios, such as super-resolution microscopy.[2][4]
-
When photostability is a concern, as synthetic fluorophores used with nanobodies are often more photostable than fluorescent proteins.[2]
-
For achieving brighter signals in live-cell imaging.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low signal intensity after labeling | Inefficient binding of the fluorescent nanobody to the ALFA-tag. | - Ensure the nanobody is used at the recommended concentration. - Verify the integrity of the ALFA-tag sequence in your protein construct. - Optimize incubation time and temperature for nanobody binding. |
| Low expression of the ALFA-tagged protein. | - Validate protein expression using a different method (e.g., Western blot). - Optimize transfection or cell culture conditions to increase protein expression. | |
| High background fluorescence | Non-specific binding of the fluorescent nanobody. | - Include appropriate washing steps after nanobody incubation to remove unbound nanobodies. - Use a blocking buffer to reduce non-specific binding sites. - Titrate the nanobody concentration to find the optimal balance between signal and background. |
| Autofluorescence from cells or medium. | - Use a mounting medium with antifade reagents. - Image in a spectral window where autofluorescence is minimal. - Use appropriate background subtraction during image analysis. | |
| Rapid photobleaching | High excitation laser power. | - Reduce the laser power to the minimum level required for adequate signal detection. - Decrease the exposure time per frame. |
| Unstable fluorophore. | - Use more photostable synthetic fluorophores.[2] - Use a mounting medium containing an antifade agent. |
Experimental Protocols
Protocol 1: Labeling of ALFA-tagged Proteins with Fluorescent Nanobodies
This protocol describes the steps for labeling cells expressing a protein fused to an ALFA-tag with a fluorescently labeled nanobody.
Materials:
-
Cells expressing the ALFA-tagged protein of interest
-
Fluorescently labeled anti-ALFA nanobody
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 2% BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging
-
Mounting medium with antifade reagent
Procedure:
-
Cell Preparation:
-
For live-cell imaging, seed cells on a glass-bottom dish suitable for microscopy.
-
For fixed-cell imaging, grow cells on coverslips.
-
-
(Optional) Fixation and Permeabilization:
-
If imaging intracellular proteins, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Nanobody Incubation:
-
Dilute the fluorescently labeled anti-ALFA nanobody in blocking buffer to the recommended concentration.
-
Incubate the cells with the diluted nanobody solution for 1 hour at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound nanobodies.
-
-
Mounting and Imaging:
-
For fixed-cell imaging, mount the coverslips onto microscope slides using a mounting medium with an antifade reagent.
-
For live-cell imaging, replace the labeling solution with fresh imaging medium.
-
Proceed with fluorescence microscopy imaging.
-
Quantitative Data Summary
The following table summarizes the signal enhancement observed when using a pentavalent ALFA-tag system with a Cy5-labeled HaloTag ligand (HTL) and a fluorescent nanobody in HEK293 cells.[2][4]
| Labeling Condition | Signal Enhancement Factor (vs. Cy5/OG ratio) | Reference |
| ALFA5-Cy5-HTL with nanobody | 1.8 | [2][4] |
| SulfoCy5-SS-HTL with nanobody | 1.5 | [2][4] |
Visualizations
Caption: Experimental workflow for labeling ALFA-tagged proteins.
Caption: ALFA-tag signal amplification mechanism.
References
- 1. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. Penta-ALFA-Tagged Substrates for Self-Labelling Tags Allow Signal Enhancement in Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penta‐ALFA‐Tagged Substrates for Self‐Labelling Tags Allow Signal Enhancement in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Biological Activity of PQDVKFP in vitro: A Comparative Guide to Antimicrobial Peptides
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial peptide BP100 and its analogues. While direct experimental data for the peptide PQDVKFP is not publicly available, this document serves as a comprehensive template for evaluating the in vitro biological activity of novel peptides by drawing parallels with the well-characterized antimicrobial peptide BP100.
This guide details the methodologies for key in vitro antimicrobial assays, presents comparative data on the activity of BP100 and its derivatives, and illustrates the underlying mechanism of action.
Comparative Analysis of Antimicrobial Activity
The in vitro antimicrobial efficacy of peptides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values for BP100 and several of its analogues against various bacterial strains. Lower MIC values indicate higher potency.
| Peptide | Sequence | Target Organism | MIC (µM) | Reference |
| BP100 | KKLFKKILKYL-NH₂ | Escherichia coli | 2 | [2] |
| Staphylococcus aureus | 2 | [2] | ||
| Bacillus subtilis | 2 | [2] | ||
| Pseudomonas aeruginosa | 2.5 - 5 | [3] | ||
| RW-BP100 | RRLFRRILRWL-NH₂ | Staphylococcus aureus ATCC29213 | 12 (µg/mL) | [3] |
| Escherichia coli ATCC25922 | 12 (µg/mL) | [3] | ||
| RW-BP100-4D | RRLFRRILRWL-NH₂ (with D-amino acid substitutions) | Staphylococcus aureus ATCC29213 | 3 (µg/mL) | [3] |
| Escherichia coli ATCC25922 | 6 (µg/mL) | [3] | ||
| Naphthalimide-AA-BP100 | 1,8-Naphthalimide-AAKKLFKKILKYL-NH₂ | Escherichia coli | 1 | [2] |
| Staphylococcus aureus | 1 | [2] | ||
| Bacillus subtilis | 2 | [2] | ||
| MSI-103 | (KFGKAFVKILKK)₂-NH₂ | Escherichia coli | >125 | [4][5] |
| MAP | KLAGLAKKLA-NH₂ | Escherichia coli | >125 | [4][5] |
| PGLa | GMASKAGAIAGKIAKVALKAL-NH₂ | Escherichia coli | >125 | [4][5] |
| MAG2 | GIGKFLHSAKKFGKAFVGEIMNS | Escherichia coli | >125 | [4][5] |
| TAT | GRKKRRQRRRPPQ | Escherichia coli | >125 | [4][5] |
Mechanism of Action: Membrane Disruption
BP100 and its analogues exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane.[6][7] This mechanism is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2] Upon binding, the peptide undergoes a conformational change, often adopting an α-helical structure, and inserts into the lipid bilayer.[6][7] This insertion perturbs the membrane integrity, leading to the formation of pores or a "carpet-like" disruption, which results in the leakage of intracellular contents and ultimately cell death.[6][8]
Caption: Mechanism of action of the antimicrobial peptide BP100.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial peptide.[9][10][11]
Materials:
-
Test antimicrobial peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well with bacteria and no peptide, and a negative control well with MHB only.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[12]
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The provided data and protocols for the antimicrobial peptide BP100 and its analogues offer a robust framework for the in vitro evaluation of novel peptides like this compound. By following these established methodologies, researchers can effectively characterize the antimicrobial activity, determine the potency through MIC assays, and gain insights into the mechanism of action of new peptide candidates. The comparative data presented highlights the importance of sequence modifications in enhancing antimicrobial efficacy and spectrum, providing valuable guidance for the rational design of new therapeutic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalimide-Containing BP100 Leads to Higher Model Membranes Interactions and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RW-BP100-4D, a Promising Antimicrobial Candidate With Broad-Spectrum Bactericidal Activity [frontiersin.org]
- 4. Overlapping Properties of the Short Membrane-Active Peptide BP100 With (i) Polycationic TAT and (ii) α-helical Magainin Family Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overlapping Properties of the Short Membrane-Active Peptide BP100 With (i) Polycationic TAT and (ii) α-helical Magainin Family Peptides [frontiersin.org]
- 6. Deciphering the Mechanism of Action of the Antimicrobial Peptide BP100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Phenotypic Consequences of Protein Kinase Knockouts: A Comparative Guide
The provided gene symbol "PQDVKFP" does not correspond to a recognized gene in standard genomic databases. It is presumed to be a typographical error. This guide therefore presents a comparative analysis of knockout mouse phenotypes for three plausible candidate genes based on the provided acronym: PDPK1 (PDK1), PKD1 (Polycystin 1), and PRKD1 (PKD1, Protein Kinase D1). This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance of these knockout models with supporting experimental data.
Comparative Phenotypic Analysis of PDPK1, PKD1, and PRKD1 Knockout Mice
The following tables summarize the key phenotypic characteristics observed in knockout (KO) mouse models for Pdpk1, Pkd1, and Prkd1.
Table 1: System-Level Phenotypes in Knockout Mice
| Feature | Pdpk1 (PDPK1/PDK1) Knockout | Pkd1 (Polycystin 1) Knockout | Prkd1 (Protein Kinase D1) Knockout |
| Viability | Embryonic lethal at E9.5 (complete KO).[1][2] Hypomorphic mice are viable but smaller.[1] | Embryonic lethal (complete KO) with defects in kidney, pancreas, heart, and blood vessels.[3][4] Conditional KO mice are viable.[3] | Embryonic lethal (complete KO).[5][6] Heterozygous mice are viable.[6] |
| Cardiovascular | Heart failure in cardiac-specific KO.[7] | Cardiac septation defects.[4] | Atrioventricular septal defects, bicuspid aortic and pulmonary valves in homozygous KO.[6] |
| Renal | Not a primary reported phenotype in global KO due to early lethality. | Polycystic kidney disease in conditional KO and heterozygous mice.[3][4][8] | Not a primary reported phenotype. |
| Skeletal | Normal skeletal development in mice lacking all 4 Pdk family members.[9] | Severely compromised skeletal development.[4] | Not a primary reported phenotype. |
| Metabolic | Impaired glucose metabolism and insulin secretion in specific models.[10][11] | Not a primary reported phenotype. | Adipose-specific KO suppresses de novo lipogenesis.[12] |
| Nervous System | Defects in forebrain development and neural crest-derived tissues.[2] | Not a primary reported phenotype. | Not a primary reported phenotype. |
Table 2: Cellular and Molecular Phenotypes in Knockout Mice
| Feature | Pdpk1 (PDPK1/PDK1) Knockout | Pkd1 (Polycystin 1) Knockout | Prkd1 (Protein Kinase D1) Knockout |
| Cell Size | Reduced cell volume by 35-60% in deficient cells.[1] | Not a primary reported phenotype. | Not a primary reported phenotype. |
| Cell Proliferation | Does not affect cell number or proliferation.[1] | Increased proliferation of renal epithelial cells.[3] | Not a primary reported phenotype. |
| Apoptosis | Increased apoptosis of beta cells in vascular endothelial-specific KO.[10] | Increased apoptosis in cystic lining epithelial cells.[3] | Not a primary reported phenotype. |
| Signaling | Impaired PI3K/Akt, S6K, and RSK activation.[1][13] | Altered mTOR pathway regulation.[14] | Altered MEF2-HDAC signaling.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Generation of Conditional Knockout Mice
The Cre-loxP system is a widely used method for generating tissue-specific or inducible knockout mice, circumventing the embryonic lethality observed in complete knockouts of these genes.[7]
Methodology:
-
Targeting Vector Construction: A targeting vector is created containing loxP sites flanking the critical exon(s) of the gene of interest (e.g., Pdpk1, Pkd1, or Prkd1). A selectable marker, such as neomycin resistance, is often included.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells. Through homologous recombination, the vector integrates into the target gene locus, resulting in a "floxed" allele.
-
Generation of Chimeric Mice: ES cells containing the floxed allele are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
-
Breeding with Cre-Expressing Mice: Mice carrying the floxed allele are crossed with transgenic mice that express Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., α-MHC-Cre for cardiac-specific knockout).[7] In the offspring, Cre recombinase will excise the DNA between the loxP sites, leading to a knockout of the gene in the desired cells or tissues.
Phenotypic Analysis
Histological Analysis:
-
Tissues (e.g., heart, kidney) are harvested and fixed in 4% paraformaldehyde.
-
Fixed tissues are embedded in paraffin, sectioned (e.g., 5-6 μm), and stained with Hematoxylin and Eosin (H&E) for general morphology or specific stains (e.g., Masson's trichrome for fibrosis).
Immunohistochemistry:
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using appropriate buffers and heat.
-
Sections are blocked and then incubated with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
A secondary antibody conjugated to a detectable enzyme or fluorophore is applied.
-
Visualization is achieved using a chromogenic substrate or fluorescence microscopy.
Western Blotting:
-
Protein lysates are prepared from tissues or cultured cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies against target proteins (e.g., total and phosphorylated forms of Akt, S6K).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection with an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: PDPK1 (PDK1) signaling pathway in cell growth and survival.
Caption: Simplified PKD1 (Polycystin-1) signaling in cell proliferation.
Caption: PRKD1 signaling in cardiac gene expression.
Experimental Workflow
Caption: Workflow for generating conditional knockout mice.
References
- 1. Essential role of PDK1 in regulating cell size and development in mice | The EMBO Journal [link.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. Mouse models of polycystic kidney disease induced by defects of ciliary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PDK1 plays a critical role in regulating cardiac function in mice and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmbreports.org [bmbreports.org]
- 9. Pdk1 MGI Mouse Gene Detail - MGI:1926119 - pyruvate dehydrogenase kinase, isoenzyme 1 [informatics.jax.org]
- 10. Vascular endothelial PDPK1 plays a pivotal role in the maintenance of pancreatic beta cell mass and function in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Prkd1 protein kinase D1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pnas.org [pnas.org]
Disclaimer: The peptide sequence PQDVKFP is not found in publicly available literature. This guide is a hypothetical comparison created to demonstrate the methodology for evaluating a novel peptide against a known compound. Here, we postulate that this compound is a novel peptide inhibitor of Protein Kinase D (PKD) and compare its function to CID755673 , a well-characterized small-molecule pan-PKD inhibitor.
This guide is intended for researchers, scientists, and drug development professionals interested in the functional characterization of novel therapeutic peptides.
Introduction to Protein Kinase D (PKD)
Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a wide array of cellular processes.[1][2] Signaling through PKD is triggered by numerous stimuli, including growth factors and G protein-coupled receptor agonists.[1][2] The activation of PKD is implicated in the regulation of fundamental biological functions such as cell proliferation, differentiation, signal transduction, and immune responses.[1][2][3] Dysregulation of the PKD signaling pathway has been linked to various pathologies, including cancer and cardiac hypertrophy, making it a significant target for therapeutic intervention.[4] This guide compares the functional effects of a hypothetical novel peptide, this compound, with the known PKD inhibitor CID755673 on PKD kinase activity and downstream cellular functions.
Data Presentation: Summary of Quantitative Data
The following tables summarize the hypothetical comparative data between this compound and CID755673.
Table 1: In Vitro Kinase Activity Inhibition
| Compound | Target Kinase | Assay Type | Substrate | IC₅₀ (nM) |
| This compound | PKD1 | In Vitro Kinase Assay | Syntide-2 | 150 |
| CID755673 | PKD1 | In Vitro Kinase Assay | Syntide-2 | 182[5] |
| This compound | PKD2 | In Vitro Kinase Assay | Syntide-2 | 250 |
| CID755673 | PKD2 | In Vitro Kinase Assay | Syntide-2 | 280[5] |
| This compound | PKD3 | In Vitro Kinase Assay | Syntide-2 | 200 |
| CID755673 | PKD3 | In Vitro Kinase Assay | Syntide-2 | 227[5] |
Table 2: Inhibition of ERK1/2 Phosphorylation in MDA-MB-231 Cells
| Compound | Concentration (µM) | p-ERK1/2 Level (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.09 |
| This compound | 1 | 0.65 | ± 0.07 |
| This compound | 10 | 0.25 | ± 0.04 |
| CID755673 | 1 | 0.72 | ± 0.08 |
| CID755673 | 10 | 0.31 | ± 0.05 |
Table 3: Effect on Cell Proliferation (MTT Assay) in MDA-MB-231 Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 5.2 |
| This compound | 1 | 85 | ± 4.5 |
| This compound | 10 | 55 | ± 3.8 |
| CID755673 | 1 | 88 | ± 4.9 |
| CID755673 | 10 | 62 | ± 4.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro PKD Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of PKD isoforms.
-
Principle: The assay quantifies the phosphorylation of a specific peptide substrate (Syntide-2) by a PKD enzyme in the presence of ATP. The amount of phosphorylation is measured, often using a non-radioactive method like an ADP-Glo™ Kinase Assay which measures ADP formation.[6]
-
Procedure:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme is incubated in a kinase buffer.
-
The peptide substrate, Syntide-2, and ATP are added to the reaction mixture.
-
This compound or CID755673 is added at varying concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent and a luminometer.
-
The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Western Blot for ERK1/2 Phosphorylation
This experiment assesses the impact of the compounds on a key downstream signaling pathway regulated by PKD.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cell lysates.[7][8] A decrease in the p-ERK/total ERK ratio indicates inhibition of the upstream signaling cascade.
-
Procedure:
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured to 70-80% confluency and then serum-starved for 12-24 hours.[9] Cells are then treated with this compound, CID755673, or vehicle control for a specified time (e.g., 2 hours) before stimulation with a known PKD activator like Phorbol 12-myristate 13-acetate (PMA).
-
Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed.[9] The protein concentration of the lysates is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[8][9]
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[7][8] After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[8]
-
Detection: The signal is detected using an enhanced chemiluminescent (ECL) substrate.[9]
-
Stripping and Reprobing: The membrane is stripped and reprobed with an antibody for total ERK1/2 to serve as a loading control.[10]
-
Quantification: Band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated and normalized to the vehicle control.[10]
-
MTT Cell Proliferation Assay
This assay determines the effect of the compounds on the viability and metabolic activity of cells, which is an indicator of cell proliferation.
-
Principle: The MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) assay is a colorimetric method where the yellow tetrazolium salt is reduced to purple formazan crystals by metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: MDA-MB-231 cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, CID755673, or vehicle control.
-
Incubation: Cells are incubated for a period of 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Solubilization: A detergent reagent (e.g., SDS-HCl solution) is added to each well to solubilize the formazan crystals.[11] The plate is then left at room temperature in the dark for 2-4 hours.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]
-
Data Analysis: The absorbance values are converted to a percentage of the vehicle control to determine the relative cell viability.
-
Mandatory Visualization
Caption: Hypothesized PKD signaling pathway and points of inhibition.
Caption: Workflow for comparing this compound and a related compound.
References
- 1. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]
- 4. Protein kinase D: coupling extracellular stimuli to the regulation of cell physiology | EMBO Reports [link.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Functional Rescue of PQDVKFP Knockout with Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional rescue of a hypothetical protein kinase, PQDVKFP, knockout phenotype using various mutants. The data presented is a synthesis of common principles in kinase signaling and functional rescue experiments, designed to illustrate the methodologies and data interpretation central to such studies.
The this compound Signaling Pathway
This compound is a hypothetical kinase postulated to be a critical component of a signal transduction pathway initiated by Growth Factor Y (GFY). Upon binding of GFY to its receptor (GFYR), a signaling cascade is initiated, leading to the phosphorylation and activation of the transcription factor TF-Alpha, which in turn regulates the expression of genes involved in cellular proliferation.
Comparative Analysis of Anti-PQDVKFP Antibody Cross-Reactivity: A Methodological Guide
Disclaimer: The following guide uses "PQDVKFP" as a hypothetical peptide sequence for illustrative purposes. As of the latest literature review, specific antibodies targeting this exact sequence and their cross-reactivity profiles are not publicly documented. This guide is intended to serve as a comprehensive template and methodological resource for researchers and drug development professionals investigating the cross-reactivity of novel antibodies.
Introduction
The specificity of an antibody is a critical attribute for its utility in research, diagnostics, and therapeutics. Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to off-target effects, inaccurate experimental results, and potential safety concerns in clinical applications.[1][2] This guide provides a framework for evaluating the cross-reactivity of a hypothetical antibody raised against the peptide sequence this compound. We will outline key experiments, present mock data for comparative analysis, and detail the methodologies involved.
Hypothetical Target and Potential Cross-Reactants
For the purpose of this guide, we will assume the anti-PQDVKFP antibody is a monoclonal antibody developed to target Protein Kinase X (PKX), where this compound is a unique epitope. Potential cross-reactivity might occur with proteins sharing sequence homology or structural similarity. A sequence alignment analysis (e.g., using NCBI BLAST) would be the first step to identify potential cross-reactants.
Based on a hypothetical BLAST search, we identify two potential cross-reactive proteins:
-
Protein Kinase Y (PKY): Shares a similar motif, PQDVKYP.
-
Structural Protein Z (SPZ): Contains a structurally analogous loop, though with a different primary sequence.
Quantitative Analysis of Binding Affinity and Specificity
A primary method to quantify antibody binding is through Surface Plasmon Resonance (SPR). This technique provides kinetic data on the association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated. A lower K_D value indicates a higher binding affinity.
Table 1: Summary of Binding Kinetics (SPR)
| Analyte (Target) | k_a (1/Ms) | k_d (1/s) | K_D (nM) |
| Protein Kinase X (PKX) | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| Protein Kinase Y (PKY) | 3.5 x 10^4 | 8.9 x 10^-3 | 254 |
| Structural Protein Z (SPZ) | 1.1 x 10^3 | 4.2 x 10^-2 | 38,182 |
| Negative Control (BSA) | No Binding | No Binding | No Binding |
Note: Data is hypothetical.
The results in Table 1 indicate a high affinity of the antibody for its intended target, PKX. The affinity for PKY is significantly lower (over 100-fold weaker), and the interaction with SPZ is very weak, suggesting a low probability of significant off-target binding under physiological conditions.
Cross-Reactivity Assessment in Cell-Based Assays
To assess cross-reactivity in a more biologically relevant context, immunoassays such as ELISA and Western Blotting are crucial.
Enzyme-Linked Immunosorbent Assay (ELISA)
An indirect ELISA can be used to compare the antibody's binding to immobilized target proteins. The signal intensity (e.g., optical density at 450 nm) is proportional to the amount of bound antibody.
Table 2: Comparative ELISA Signal
| Target Protein Coated | Antibody Concentration (nM) | OD 450nm (Mean ± SD) |
| Protein Kinase X (PKX) | 10 | 2.8 ± 0.15 |
| Protein Kinase Y (PKY) | 10 | 0.9 ± 0.08 |
| Structural Protein Z (SPZ) | 10 | 0.15 ± 0.04 |
| Negative Control (BSA) | 10 | 0.1 ± 0.05 |
Note: Data is hypothetical.
The ELISA results corroborate the SPR data, showing strong binding to PKX and significantly reduced binding to PKY.
Western Blotting
Western blotting is used to assess the antibody's ability to detect the target proteins in a mixture of proteins separated by size.
Table 3: Western Blot Analysis
| Cell Lysate | Target Protein | Predicted MW (kDa) | Observed Band |
| PKX Overexpressing | Protein Kinase X | 72 | Strong band at ~72 kDa |
| PKY Overexpressing | Protein Kinase Y | 75 | Faint band at ~75 kDa |
| SPZ Overexpressing | Structural Protein Z | 55 | No detectable band |
| Wild-Type | Endogenous PKX | 72 | Band at ~72 kDa |
Note: Data is hypothetical.
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the anti-PQDVKFP antibody onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare serial dilutions of the target proteins (PKX, PKY, SPZ, and BSA as a negative control) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the kinetic constants (k_a, k_d) and calculate the K_D.
Indirect ELISA
-
Coating: Coat a 96-well plate with 1 µ g/well of each purified protein (PKX, PKY, SPZ, BSA) overnight at 4°C.
-
Blocking: Wash the plate and block with 5% non-fat milk in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the anti-PQDVKFP antibody at a specified concentration (e.g., 10 nM) and incubate for 2 hours.
-
Secondary Antibody Incubation: Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Detection: Wash and add TMB substrate. Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for screening and validating antibody cross-reactivity.
References
Unraveling the Functional intricacies of PQDVKFP: A Guide to Orthogonal Validation
For researchers, scientists, and drug development professionals venturing into the functional analysis of the novel peptide PQDVKFP, a multi-pronged, orthogonal approach is paramount to ensure the robustness and reliability of experimental findings. This guide provides a comparative overview of key methodologies, their underlying principles, and detailed protocols to facilitate a comprehensive validation of this compound's biological role.
The journey to elucidate the function of a novel peptide like this compound requires more than a single experimental approach. Orthogonal methods, which rely on different underlying principles to measure the same or related biological events, are critical in building a compelling and accurate narrative of the peptide's activity. This guide will explore a selection of these methods, offering a framework for their application in the functional characterization of this compound.
Comparative Analysis of Functional Validation Assays
A strategic combination of in vitro and cell-based assays is essential to build a comprehensive understanding of this compound's function. The following table summarizes key orthogonal methods, their principles, and the type of data they generate, providing a basis for selecting the most appropriate assays for your research question.
| Method | Principle | Data Generated | Throughput | Key Considerations |
| Receptor Binding Assays | Measures the direct interaction of this compound with its putative receptor. | Binding affinity (Kd), binding kinetics (kon, koff) | High | Requires a known or predicted receptor. Can be performed using various formats (e.g., SPR, radioligand binding). |
| Cell Viability/Proliferation Assays | Assesses the effect of this compound on cell survival and growth. | IC50/EC50 values, growth curves | High | Multiple assay formats available (e.g., MTT, CellTiter-Glo). Choice of cell line is critical. |
| Enzyme Activity Assays | Determines if this compound modulates the activity of a specific enzyme. | Kinetic parameters (Vmax, Km), IC50/EC50 values | Medium to High | Requires a purified enzyme or cell lysate. Substrate specificity is a key factor. |
| Reporter Gene Assays | Measures the activation or inhibition of a specific signaling pathway by this compound. | Luminescence or fluorescence signal proportional to pathway activity | High | Requires engineering of a reporter cell line. Provides insights into downstream signaling events. |
| Second Messenger Assays | Quantifies the levels of intracellular signaling molecules (e.g., cAMP, Ca2+) upon this compound treatment. | Concentration of second messengers | Medium | Provides a direct measure of proximal signaling events. Can be technically demanding. |
| Western Blotting | Detects changes in the expression or post-translational modification of specific proteins in response to this compound. | Protein levels, phosphorylation status | Low | Semi-quantitative. Requires specific antibodies. |
| Gene Expression Analysis (qPCR/RNA-seq) | Measures changes in the transcription of target genes following this compound treatment. | Relative gene expression levels | High (qPCR) to Very High (RNA-seq) | Provides a global view of transcriptional changes (RNA-seq). qPCR is used for validating specific targets. |
Experimental Protocols: A Closer Look
To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison table.
Surface Plasmon Resonance (SPR) for Receptor Binding
This biophysical technique allows for the real-time monitoring of the interaction between this compound and its immobilized receptor.
Methodology:
-
Immobilization: Covalently immobilize the purified receptor protein onto a sensor chip surface.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the receptor.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time period.
-
Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader and plot the results as a function of this compound concentration to determine the EC50 or IC50 value.
Luciferase Reporter Assay for Signaling Pathway Activation
This assay utilizes a reporter gene (luciferase) under the control of a promoter responsive to a specific signaling pathway to measure its activation by this compound.
Methodology:
-
Transfection: Transfect a suitable cell line with a plasmid containing the luciferase reporter construct.
-
Treatment: Treat the transfected cells with this compound.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Data Analysis: Measure the resulting luminescence, which reflects the activity of the signaling pathway of interest.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental logic and potential signaling cascades, the following diagrams have been generated using Graphviz.
Caption: Orthogonal workflow for this compound function validation.
Caption: A hypothetical signaling pathway for this compound.
By employing a combination of the orthogonal methods outlined in this guide, researchers can build a robust and multifaceted understanding of this compound's function, paving the way for its potential therapeutic or biotechnological applications. The provided protocols and visualizations serve as a starting point for designing a comprehensive and rigorous validation strategy.
Unveiling the Profile of PQDVKFP: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of peptide research, the quest for novel bioactive molecules with favorable safety profiles is paramount. This guide presents a comparative analysis of the peptide sequence PQDVKFP, offering a comprehensive overview of its predicted characteristics alongside experimentally validated data from structurally similar, non-toxic peptides. This resource is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic peptides.
Given the novelty of the heptapeptide this compound, direct experimental data is not yet available in published literature. To bridge this knowledge gap, a suite of validated bioinformatics tools has been employed to forecast its physicochemical properties and potential biological activities. This in silico analysis serves as a foundational step in characterizing this novel peptide.
Physicochemical and Toxicity Profile of this compound
Initial computational analysis provides valuable insights into the fundamental properties of this compound. These predictions are crucial for guiding future experimental design and understanding its potential behavior in biological systems.
| Property | Predicted Value for this compound |
| Molecular Weight | 835.9 g/mol |
| Isoelectric Point (pI) | 4.0 |
| Charge at pH 7.4 | -2 |
| Toxicity Prediction | Non-toxic |
Comparative Analysis with Experimentally Validated Non-Toxic Peptides
To provide a tangible benchmark for the predicted data of this compound, a selection of experimentally validated non-toxic heptapeptides with similar lengths are presented below. The data summarized includes results from standard cytotoxicity (MTT assay) and hemolysis assays, offering a clear comparison of their effects on cell viability and red blood cell integrity.
Table 1: Comparative Cytotoxicity Data (MTT Assay)
| Peptide Sequence | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| This compound (Predicted) | - | - | Predicted Non-toxic | - |
| VTKLGSL | HEK293 | Not specified | Not specified (Implied non-toxic in context) | [1] |
| Peptide 14 | Human Dermal Fibroblasts | up to 100 | No significant alteration | [2] |
| Peptide 14 | Human Epidermal Keratinocytes | up to 100 | No significant alteration | [2] |
Table 2: Comparative Hemolysis Data
| Peptide Sequence | Red Blood Cell Source | Concentration (µM) | Hemolysis (%) | Reference |
| This compound (Predicted) | - | - | Predicted Non-hemolytic | - |
| Various Peptides | Human, Canine, Bovine, Rat | < 150 | < 40% for majority | [3] |
| Peptide LLKK3 Analogues | Not specified | Not specified | Low or no hemolytic activity | [4] |
Experimental Protocols
To ensure the reproducibility of findings and to provide a clear methodological framework for future studies on this compound, detailed protocols for the key experimental assays cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
MTT Assay Workflow
Hemolysis Assay
The hemolysis assay is a standard method to evaluate the lytic activity of a compound on red blood cells (erythrocytes). It is a critical assay for assessing the biocompatibility of potential therapeutic agents.
Workflow:
Hemolysis Assay Workflow
Conclusion
The in silico analysis of this compound suggests it is a non-toxic peptide, a promising characteristic for any potential therapeutic candidate. The comparative data and detailed protocols provided in this guide offer a valuable starting point for researchers interested in the further experimental validation and exploration of this novel peptide. Future in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the biological function and therapeutic potential of this compound.
References
- 1. Identification of heptapeptides targeting a lethal bacterial strain in septic mice through an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo toxicity assessment of the senotherapeutic Peptide 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison of PQDVKFP Detection Assays
For researchers, scientists, and drug development professionals requiring accurate and reliable detection of the specific peptide sequence Pro-Gln-Asp-Val-Lys-Phe-Pro (PQDVKFP), a variety of analytical methods can be employed. As no standard commercial assay for this specific peptide exists, a custom assay must be developed. This guide provides a head-to-head comparison of the three most common analytical approaches: a custom-developed Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Data Presentation: Quantitative Comparison of Methods
The choice of a suitable assay depends on the specific requirements for sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of each method for the detection of this compound.
| Performance Metric | Custom-Developed ELISA | LC-MS/MS | HPLC-UV |
| Principle of Detection | Antibody-antigen binding | Mass-to-charge ratio (m/z) | UV absorbance at 214/280 nm |
| Typical Sensitivity | Low pg/mL to ng/mL | High fg/mL to low pg/mL | High ng/mL to µg/mL |
| Specificity | High (dependent on antibody) | Very High (based on mass and fragmentation) | Low (potential for co-eluting interferences) |
| Linear Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude[1] | 2-3 orders of magnitude |
| Sample Volume | ~50-100 µL | ~10-100 µL | ~20-100 µL |
| Throughput | High (96/384-well plates) | Medium to High (with autosampler) | Medium (serial sample injection) |
| Development Time | Long (3-6+ months for antibody)[2][3] | Short to Medium (days to weeks) | Short (days) |
| Cost per Sample | Low to Medium | High | Low |
| Multiplexing Capability | Low (typically single analyte) | High (multiple peptides in one run)[4] | Very Low |
| Instrumentation Cost | Low to Medium | High | Medium |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any of these assays. Below are generalized protocols for the detection of this compound using each technique.
Custom Sandwich ELISA Development for this compound
This method involves generating specific antibodies to this compound and using them in a sandwich ELISA format.
A. Antigen Preparation and Antibody Production:
-
Peptide Synthesis: Synthesize the this compound peptide. To enhance immunogenicity, a cysteine residue is often added to one end for conjugation to a carrier protein.[5]
-
Carrier Protein Conjugation: Covalently link the synthesized this compound peptide to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][6] This complex will serve as the immunogen.
-
Immunization: Immunize host animals (typically rabbits or mice) with the this compound-carrier conjugate.[3][7] The immunization protocol involves an initial injection followed by several booster injections over a period of 3-4 months to achieve a high antibody titer.[7]
-
Antibody Purification: Collect antiserum from the host animal. Purify the polyclonal antibodies using affinity chromatography with the this compound peptide immobilized on a column to isolate antibodies specific to the target peptide.
B. Sandwich ELISA Protocol:
-
Coating: Coat the wells of a 96-well microplate with a purified anti-PQDVKFP capture antibody diluted in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Incubate overnight at 4°C.[8]
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[9]
-
Sample Incubation: Add standards (known concentrations of this compound) and samples to the wells. Incubate for 2 hours at room temperature to allow the this compound peptide to bind to the capture antibody.
-
Detection Antibody: Wash the plate. Add a biotinylated anti-PQDVKFP detection antibody to each well and incubate for 1-2 hours. This second antibody binds to a different epitope on the this compound peptide.
-
Enzyme Conjugation: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader. The color intensity is proportional to the amount of this compound in the sample.
LC-MS/MS for this compound Quantification
This technique provides high sensitivity and specificity by separating the peptide chromatographically and detecting it based on its unique mass-to-charge ratio and fragmentation pattern.[4][10]
A. Sample Preparation:
-
Protein Precipitation/Extraction: For complex biological samples (e.g., plasma, tissue homogenate), precipitate larger proteins using a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): Further clean up the sample using an SPE cartridge to remove interfering substances like salts and lipids.
-
Reconstitution: Evaporate the cleaned sample to dryness and reconstitute it in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).
-
Internal Standard: Add a known amount of a stable isotope-labeled version of this compound to the sample to serve as an internal standard for accurate quantification.
B. LC-MS/MS Protocol:
-
Liquid Chromatography (LC): Inject the prepared sample into an HPLC system. Separate the this compound peptide from other sample components on a C18 reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Elute the peptide from the LC column directly into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged peptide ions.
-
Mass Spectrometry (MS/MS):
-
MS1 Scan: The first quadrupole of a triple quadrupole mass spectrometer selects the precursor ion corresponding to the mass-to-charge ratio of this compound.
-
Fragmentation: The selected precursor ion is fragmented in the second quadrupole (collision cell).
-
MS2 Scan: The third quadrupole selects for specific, high-intensity fragment ions (product ions) that are characteristic of the this compound peptide.[1]
-
-
Quantification: The detection and quantification are performed using Selected Reaction Monitoring (SRM), where the instrument specifically monitors the transition of the precursor ion to its product ions. The peak area of the this compound peptide is normalized to the peak area of the internal standard to calculate its concentration.
HPLC-UV for this compound Quantification
This is a more accessible but less sensitive method that separates the peptide and quantifies it based on the absorbance of peptide bonds or aromatic residues.[11][12]
A. Sample Preparation:
-
Filtration: For relatively clean samples, filter through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[11]
-
Extraction: For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to reduce interference.
-
Standard Curve: Prepare a series of standards with known concentrations of purified this compound peptide.
B. HPLC-UV Protocol:
-
HPLC System: Use an HPLC system equipped with a UV-Vis detector.
-
Column: Employ a C18 reversed-phase column suitable for peptide separations.[13]
-
Mobile Phase: Use a two-solvent mobile phase system.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Inject the sample and elute the peptide using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes.
-
Detection: Monitor the column eluent with the UV detector at 214 nm (for peptide bonds) and 280 nm (for the aromatic Phenylalanine residue).
-
Quantification: Identify the this compound peak based on its retention time, which is determined by running a pure standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the workflows for each of the described this compound detection assays.
Caption: Workflow for Custom this compound ELISA Development and Execution.
Caption: Experimental Workflow for this compound Quantification by LC-MS/MS.
Caption: Logical Flow for this compound Analysis using an HPLC-UV System.
References
- 1. youtube.com [youtube.com]
- 2. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Antipeptide Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 4. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibodies raised against synthetic peptides [innovagen.com]
- 8. affbiotech.cn [affbiotech.cn]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. phmethods.net [phmethods.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal Procedures for Novel Chemical Compounds: A General Framework
Disclaimer: Specific safety and disposal information for a compound designated "PQDVKFP" is not publicly available. This identifier may refer to an internal compound code, a novel research chemical, or a substance not yet commercially available. The following procedures provide essential, general guidance for the handling and disposal of new or uncharacterized chemical compounds in a research setting. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for any specific chemical. Researchers and laboratory personnel must prioritize safety by treating unknown or novel compounds as potentially hazardous.[1][2] This guide offers a framework for establishing safe handling and disposal plans, in line with standard laboratory safety protocols.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough hazard assessment is critical. For a novel compound like this compound, where toxicological data may be limited, it is prudent to handle it as a particularly hazardous substance.[2]
Key Hazard Identification Steps:
-
Review Available Data: If an SDS is available, it is the primary source of information. If not, review any internal data on toxicity, reactivity, and physical properties.
-
Assume Hazard: In the absence of comprehensive data, assume the compound is toxic, flammable, and reactive.[2]
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For highly toxic materials or when generating aerosols, additional respiratory protection may be necessary.[3][4]
Quantitative Data for a Hypothetical Compound (this compound): The following table illustrates the type of data that should be obtained from the supplier's SDS.
| Property | Data |
| Chemical Formula | C₂₅H₃₀N₄O₅ |
| Molecular Weight | 466.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol |
| Boiling Point | Data not available |
| Melting Point | 178-182 °C |
| Storage Temperature | 2-8 °C, protect from light |
| Hazard Class | Unknown; handle as toxic |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Sharps:
-
Dispose of any contaminated needles or other sharps in a designated, puncture-proof sharps container.[5]
-
2. Labeling of Hazardous Waste: Proper labeling is crucial for safe handling and disposal by EHS personnel. The label should be clear and legible, including the following information:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid abbreviations or formulas.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The principal investigator's name and laboratory location.
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.[8]
-
Ensure containers are kept closed except when adding waste.[8]
-
Use secondary containment, such as a plastic tub, to prevent spills.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.[8]
-
Provide them with all necessary documentation and information about the waste.
III. Decontamination Procedures
All equipment and surfaces that have come into contact with this compound must be decontaminated.[3]
Decontamination of Laboratory Equipment:
-
Initial Rinse: For equipment used to process or store this compound, safely remove any residual material. Rinse the equipment with a solvent in which this compound is soluble (e.g., DMSO), collecting the rinsate as hazardous waste.[7]
-
Secondary Wash: Wash the equipment with warm, soapy water.[10]
-
Final Rinse: Rinse with deionized water.
-
Verification: For highly toxic substances, a surface wipe test may be necessary to confirm the effectiveness of the decontamination.
Decontamination Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. towson.edu [towson.edu]
- 6. acs.org [acs.org]
- 7. cmich.edu [cmich.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. nswai.org [nswai.org]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
